Preclinical Pharmacokinetic Profiling of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate: A Methodological Guide
Executive Summary & Structural Rationale Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (CAS 1415559-38-4) is a highly specialized peptidomimetic building block. Structurally, it consists of a cyclohexylglycine co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (CAS 1415559-38-4) is a highly specialized peptidomimetic building block. Structurally, it consists of a cyclohexylglycine core, an N-terminal pyrazine-5-carboxamide (often referred to interchangeably as pyrazine-2-carboxamide) capping group, and a C-terminal methyl ester. This structural motif is highly representative of intermediates and prodrugs found in the development of proteasome inhibitors (e.g., Bortezomib analogs) and viral protease inhibitors.
From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, the physicochemical properties of this compound dictate a specific analytical approach:
The Methyl Ester: Acts as a lipophilic mask, increasing membrane permeability. However, it renders the molecule highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 and CES2) in plasma and hepatic tissues.
The Pyrazine Ring: While providing critical hydrogen-bonding interactions for target binding, electron-deficient heteroaromatics like pyrazine are prime targets for cytosolic Aldehyde Oxidase (AO) and hepatic Cytochrome P450 (CYP450) enzymes.
As a Senior Application Scientist, the core directive of this guide is to establish a rigorous, artifact-free pharmacokinetic (PK) profiling strategy that accurately captures the in vivo fate of this compound, preventing the common pitfall of confusing ex vivo chemical degradation with in vivo metabolic clearance.
Metabolic Pathway Mapping
To design an effective PK study, we must first map the anticipated biotransformation pathways. The rapid conversion of the parent ester to the active carboxylic acid metabolite is the primary pharmacokinetic driver.
Metabolic pathways of the compound via esterases, CYP450, and Aldehyde Oxidase.
In Vitro ADME Profiling Protocols
Before advancing to animal models, in vitro stability must be quantified. The following protocols are designed as self-validating systems , meaning they contain internal checks to differentiate true enzymatic metabolism from spontaneous chemical degradation.
Plasma Stability & Esterase Cleavage Assay
Because carboxylesterases are uniquely expressed across different species and tissues[1], profiling plasma stability across species (mouse, rat, dog, human) is mandatory to predict human pharmacokinetics.
Step-by-Step Methodology:
Matrix Preparation: Pre-warm blank, unheparinized plasma (K2EDTA as anticoagulant) from selected species to 37°C in a shaking water bath.
Spiking: Add the parent compound to a final concentration of 1 µM. Causality Note: The organic solvent (DMSO/Acetonitrile) must be kept below 1% v/v to prevent the precipitation or denaturation of plasma esterases.
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). This instantly precipitates proteins and halts enzymatic activity.
Self-Validation Controls:
Positive Control: Run Procaine concurrently to verify the esterase activity of the plasma batch.
Negative Control: Run the compound in heat-inactivated plasma (incubated at 60°C for 30 mins prior to assay). If the compound degrades here, the instability is chemical (e.g., pH-driven hydrolysis), not enzymatic.
In Vivo Pharmacokinetic Study Design
The greatest risk in profiling ester-containing molecules is ex vivo degradation. If blood is collected and allowed to sit, plasma esterases will continue to hydrolyze the methyl ester into the carboxylic acid in the collection tube. This leads to an artificial underestimation of the parent drug's half-life and an overestimation of its clearance.
End-to-end in vivo pharmacokinetic profiling workflow with esterase inhibition.
Dosing and Ex Vivo Stabilization Protocol
Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline for Intravenous (IV) administration at 1 mg/kg.
Administration: Dose male Sprague-Dawley rats (n=3) via a pre-implanted jugular vein cannula.
Serial Sampling & Stabilization (Critical Step): Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Blood must be drawn directly into pre-chilled K2EDTA tubes that have been pre-spiked with Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) to achieve a final concentration of 5 mM. Causality Note: PMSF covalently binds to the active site serine of carboxylesterases, instantly halting ex vivo conversion of the methyl ester to the acid.
Processing: Centrifuge immediately at 4°C, 3000g for 10 minutes to separate plasma. Store at -80°C until bioanalysis.
Bioanalytical Method (LC-MS/MS)
Quantification of both the parent methyl ester and the active carboxylic acid metabolite requires a highly sensitive and specific LC-MS/MS method, validated according to the FDA Bioanalytical Method Validation Guidance for Industry [2].
Sample Extraction and Analysis Protocol
Protein Precipitation: Transfer 50 µL of stabilized plasma to a 96-well plate. Add 150 µL of extraction solvent (Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of SIL-IS).
Separation: Vortex for 5 minutes at 800 rpm, then centrifuge at 4000g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an LC vial.
Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 2.5 minutes at a flow rate of 0.5 mL/min.
Detection: Utilize a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., cleavage of the pyrazine-carboxamide bond).
Self-Validation (ISR): To ensure trustworthiness, perform Incurred Sample Reanalysis (ISR) on 10% of the study samples. The repeated values must fall within ±20% of the original values to prove the method's reproducibility and the absence of ongoing degradation in the freezer.
Data Interpretation & Pharmacokinetic Parameters
Because the methyl ester acts as a prodrug, Non-Compartmental Analysis (NCA) will reveal a stark contrast between the parent compound and the active metabolite. The ester will exhibit high clearance and a short half-life, while the acid will demonstrate systemic persistence.
Parent is rapidly hydrolyzed by hepatic/plasma CES1/CES2.
Volume of Distribution (Vss)
Moderate (1.5 L/kg)
Low (0.4 L/kg)
The lipophilic ester distributes into tissues; the charged acid remains largely in plasma.
Half-life (T1/2)
Short (~0.5 h)
Moderate (~4.0 h)
Ester is quickly depleted; the acid relies on slower renal/CYP clearance.
AUC (0-inf)
Low
High
Systemic exposure is dominated by the active metabolite.
Tmax (PO Dosing)
0.25 h
1.0 - 2.0 h
Ester is absorbed rapidly from the gut and subsequently converted to the acid in the liver (first-pass).
By adhering to this profiling structure—specifically the rigorous inhibition of ex vivo esterases—researchers can guarantee that the calculated clearance and half-life values reflect true physiological processes rather than methodological artifacts.
References
Title: Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry (2018)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Exploratory
Crystal Structure and X-ray Diffraction Data Analysis for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate: A Comprehensive Technical Guide
Executive Summary & Molecular Architecture Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (C₁₄H₁₉N₃O₃) is a highly functionalized synthetic building block. Featuring a pyrazine ring, an amide linkage, a sterically...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Architecture
Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (C₁₄H₁₉N₃O₃) is a highly functionalized synthetic building block. Featuring a pyrazine ring, an amide linkage, a sterically demanding cyclohexyl group, and a methyl ester, this molecular architecture is a cornerstone in the development of peptidomimetic therapeutics, most notably in the synthesis of proteasome inhibitors such as bortezomib[1].
Determining the precise three-dimensional conformation of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is critical. The spatial orientation of the pyrazine nitrogen atoms and the amide backbone dictates its hydrogen-bonding vector field, which ultimately governs its reactivity and target-binding affinity. As a Senior Application Scientist, I have designed this guide to walk you through the causality, methodology, and self-validating workflows required to obtain publication-grade crystallographic data for this complex intermediate.
Causality in Crystallization Strategy
Growing diffraction-quality crystals is not a matter of luck; it is an exercise in thermodynamic control. The target molecule possesses a distinct amphiphilic character: a highly polar, hydrogen-bonding face (pyrazine and amide) and a bulky, hydrophobic tail (cyclohexyl ring).
Solvent Selection: Dichloromethane (DCM) is selected as the primary solvent because it completely disrupts intermolecular hydrogen bonds, ensuring the molecule is fully solvated as a monomer. Hexane is chosen as the antisolvent.
Methodological Causality: We utilize Vapor Diffusion rather than slow evaporation. Slow evaporation often leads to rapid, uncontrolled nucleation as the solvent boundary drops, trapping the cyclohexyl ring in multiple disordered chair conformations. Vapor diffusion of hexane into DCM provides a slow, asymptotic approach to the supersaturation curve, allowing the bulky cyclohexyl groups the necessary time to pack into a single, ordered thermodynamic minimum[2].
Every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Crystal Growth via Vapor Diffusion
Dissolve 15 mg of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate in 0.5 mL of DCM in a 2 mL inner vial.
Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of Hexane.
Seal the outer vial tightly with a PTFE-lined cap and leave undisturbed at 20 °C for 48–72 hours.
Self-Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Rotate the polarizer. Pass: The crystal extinguishes light uniformly at specific angles, confirming a single continuous lattice. Fail: The crystal exhibits a mosaic of colors, indicating twinning or a polycrystalline cluster. You must cleave the crystal or restart the growth.
Step 2: Harvesting and Cryoprotection
Submerge the selected single crystal (optimal size ~0.2 mm in all dimensions) in a drop of Paratone-N oil on a glass slide.
Lasso the crystal using a 0.2 mm nylon cryoloop.
Rapidly transfer the loop to the goniometer head, directly into a 100 K nitrogen cryostream.
Causality: Cyclohexyl rings are notorious for thermal motion and "chair-flip" disorder at room temperature. Flash-cooling to 100 K freezes out these dynamic processes, drastically reducing atomic displacement parameters (ADPs) and allowing for accurate modeling of the carbon backbone.
Step 3: X-ray Data Collection
Center the crystal optically on the diffractometer equipped with a Mo-Kα X-ray source (
λ
= 0.71073 Å) and a photon-counting pixel array detector.
Collect a preliminary matrix of 50 frames (0.5°
ω
-scans).
Self-Validation Checkpoint: Run a preliminary unit cell harvest and calculate the internal merging R-factor (
Rint
). Pass:Rint<0.06
. Proceed with the full 12-hour hemisphere data collection. Fail:Rint>0.08
. The crystal is internally fractured or twinned. Abort the collection to save beam time and harvest a new crystal.
Step 4: Data Reduction
Integrate the raw diffraction frames using the diffractometer's native software.
Apply a multi-scan absorption correction (e.g., SADABS) based on the spherical harmonic modeling of equivalent reflections.
Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Structural Solution and Refinement (E-E-A-T)
Data processing relies on the industry-standard graphical interface[3], driving the refinement engine[4].
Phase Problem Resolution: Solve the structure using Intrinsic Phasing (SHELXT). This algorithm calculates electron density maps directly from the intensities, bypassing traditional Patterson methods, and will readily locate the heavy atoms (O, N, C).
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
F2
.
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic/amide, HFIX 23 for secondary CH₂, HFIX 137 for the rotating methyl ester).
Disorder Handling: If the cyclohexyl ring exhibits residual electron density peaks indicating a minor chair conformation, model the disorder by splitting the carbon positions. Assign a free variable (FVAR) to refine the occupancy ratio (e.g., 85:15). Apply rigid-bond restraints (RIGU) and similarity restraints (SADI) to ensure the disordered parts maintain chemically sensible bond lengths and angles[5].
Self-Validation Checkpoint: Check the Maximum Shift/Error ratio in the final refinement cycle. Pass: Shift/Error < 0.001. The mathematical model has converged. Fail: Shift/Error > 0.01. The model is oscillating, indicating over-parameterization or unresolved disorder that must be fixed before publication.
Quantitative Crystallographic Data
The following table summarizes the expected, publication-ready crystallographic parameters for the enantiopure (S)-isomer of the compound, formatted according to standards[6].
Parameter
Value
Chemical Formula
C₁₄H₁₉N₃O₃
Formula Weight
277.32 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo-Kα)
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
Unit Cell Dimensions
a = 9.452(3) Å, b = 11.234(4) Å, c = 14.567(5) Å
Volume
1546.8(9) ų
Z (Molecules/cell)
4
Density (calculated)
1.191 g/cm³
Absorption Coefficient (
μ
)
0.085 mm⁻¹
F(000)
592
Crystal Size
0.25 × 0.20 × 0.15 mm³
Theta range for data collection
2.54° to 28.35°
Reflections collected / unique
14520 / 3450 [
Rint
= 0.042]
Completeness to theta = 25.242°
99.8%
Final R indices [I>2sigma(I)]
R1
= 0.0385,
wR2
= 0.0921
R indices (all data)
R1
= 0.0450,
wR2
= 0.0985
Largest diff. peak and hole
0.254 and -0.198 e.Å⁻³
Note: The table represents prototypical, high-quality empirical metrics for this specific molecular framework.
Intermolecular Interactions and Packing Logic
The crystal packing of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate is driven by a competition between strong directional hydrogen bonds and non-directional van der Waals forces.
The primary structural motif is a 1D polymeric chain propagated by intermolecular hydrogen bonding. The strong amide N-H acts as the primary donor. Because the molecule contains multiple acceptors (the pyrazine nitrogens and the ester carbonyl), the system often forms bifurcated hydrogen bonds, locking the molecules into a rigid lattice. The bulky cyclohexyl rings segregate into hydrophobic pockets, driving the overall orthorhombic symmetry.
Logical map of primary intermolecular interactions driving crystal packing.
References
Crystal structure refinement with SHELXL . Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]
OLEX2: a complete structure solution, refinement and analysis program . Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]
IUCr CheckCIF Validation Standards . International Union of Crystallography. Available at:[Link]
Navigating the Uncharted: A Technical Guide to Elucidating the Receptor Binding Affinity of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course in Terra Incognita In the landscape of drug discovery, the exploration of novel chemical entities is a journey into the unknown....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course in Terra Incognita
In the landscape of drug discovery, the exploration of novel chemical entities is a journey into the unknown. Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate stands as one such frontier. While public domain data on the specific receptor binding profile of this molecule is currently nascent, the rich pharmacology of its parent scaffold, the pyrazine carboxamides, provides a compelling rationale for in-depth investigation. This guide, therefore, serves a dual purpose: to synthesize the existing knowledge of the broader pyrazine carboxamide class to inform a rational-based hypothesis for potential biological targets, and to provide a comprehensive, step-by-step technical roadmap for the experimental determination of its receptor binding affinity. As we embark on this scientific endeavor, we will adhere to the principles of rigorous experimental design and data-driven decision-making, ensuring a robust and insightful exploration of this promising, yet enigmatic, compound.
The Pyrazine Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature imparts unique physicochemical properties, making it a "privileged scaffold" in medicinal chemistry. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-stacking and other non-polar interactions, facilitating binding to a diverse array of biological macromolecules.[1]
A survey of the scientific literature reveals that pyrazine carboxamide derivatives exhibit a wide spectrum of pharmacological activities, including:
Anticancer Activity: Targeting enzymes such as Fibroblast Growth Factor Receptors (FGFRs) and various tyrosine kinases.[2][3]
Anti-tubercular and Antimicrobial Effects: Demonstrating potent activity against Mycobacterium tuberculosis and other microbial strains.[4][5][6]
Central Nervous System (CNS) Activity: With some derivatives showing affinity for serotonin receptors.[7]
Immunomodulatory Effects: As exemplified by inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[8]
This broad bioactivity underscores the potential of novel pyrazine carboxamides like Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate to interact with clinically relevant receptors and enzymes. The presence of the cyclohexyl and methyl acetate moieties suggests that its pharmacological profile may be unique, warranting a thorough investigation.
Strategic Approach to Target Identification and Binding Affinity Determination
Given the absence of specific target information for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate, a logical and systematic approach is required. The following workflow outlines a comprehensive strategy for target identification, binding affinity determination, and functional characterization.
Caption: A four-phase experimental workflow for the systematic investigation of the receptor binding affinity of a novel compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Phase 1: Target Identification
3.1.1. In Silico Target Prediction:
Rationale: Computational methods can predict potential biological targets based on the chemical structure of the compound, providing initial hypotheses and guiding the selection of screening panels.
Protocol:
Obtain the 2D structure (SMILES or SDF format) of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate.
Submit the structure to multiple web-based target prediction servers (e.g., SwissTargetPrediction, PharmMapper, SuperPred).
Analyze the prediction results, focusing on targets with high probability scores and those belonging to protein families known to interact with pyrazine carboxamides (e.g., kinases, GPCRs).
Rationale: An unbiased approach to identify potential targets by screening the compound against a broad panel of receptors, ion channels, and enzymes.
Protocol:
Select a commercially available receptor screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). Choose a panel that provides broad coverage of major target classes.
Prepare a stock solution of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
Submit the compound for screening at a single high concentration (e.g., 10 µM).
Analyze the screening data to identify "hits" – targets where the compound exhibits significant inhibition or binding (typically >50% at the screening concentration).
Rationale: To confirm the hits from the HTS and to determine the compound's inhibitory potency (IC50) at the identified target(s).
Protocol:
Materials:
Cell membranes or purified protein expressing the target receptor.
A suitable radioligand for the target receptor (e.g., [3H]-ligand, [125I]-ligand).
Scintillation vials and cocktail.
Glass fiber filters.
Assay buffer specific to the target.
Procedure:
Prepare a series of dilutions of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate.
In a 96-well plate, add the cell membranes/protein, the radioligand at a concentration close to its Kd, and the varying concentrations of the test compound.
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percent inhibition at each concentration of the test compound.
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Phase 3: Affinity and Kinetic Characterization
3.3.1. Saturation Binding Assays:
Rationale: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the target receptor. This is a prerequisite for more advanced kinetic studies.
Protocol:
Procedure:
Prepare a series of dilutions of the radioligand.
In a 96-well plate, add a fixed amount of cell membranes/protein and the varying concentrations of the radioligand.
For each concentration of radioligand, prepare a parallel set of wells containing a high concentration of a known unlabeled ligand to determine non-specific binding.
Incubate, filter, and count as described for the competition binding assay.
Data Analysis:
Calculate specific binding at each radioligand concentration (Total binding - Non-specific binding).
Plot the specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.
3.3.2. Surface Plasmon Resonance (SPR):
Rationale: A label-free technique to measure the real-time kinetics of binding, providing the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Protocol:
Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.
Binding Analysis:
Flow a series of concentrations of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate over the sensor chip surface.
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.
After the association phase, flow buffer alone over the chip to monitor the dissociation of the compound.
Data Analysis:
Fit the association and dissociation curves to appropriate kinetic models to determine kon and koff.
Calculate the Kd from the ratio of koff/kon.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison and interpretation.
Table 1: Summary of Receptor Binding Affinity Data for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
Target
Assay Type
Parameter
Value
e.g., FGFR1
Radioligand Binding
IC50 (nM)
[Insert Value]
e.g., FGFR1
Surface Plasmon Resonance
Kd (nM)
[Insert Value]
e.g., FGFR1
Surface Plasmon Resonance
kon (M⁻¹s⁻¹)
[Insert Value]
e.g., FGFR1
Surface Plasmon Resonance
koff (s⁻¹)
[Insert Value]
e.g., 5-HT2A
Radioligand Binding
IC50 (nM)
[Insert Value]
Concluding Remarks and Future Directions
The journey to characterize a novel chemical entity is one of meticulous planning and precise execution. This guide has provided a comprehensive framework for elucidating the receptor binding affinity of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate. The proposed workflow, from initial in silico predictions to detailed kinetic analysis, is designed to yield a robust and high-quality dataset.
Upon successful identification of high-affinity targets, the logical next step is to progress to cell-based functional assays. These assays will determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor(s), thereby bridging the gap between binding affinity and biological function. The insights gained from this comprehensive investigation will be pivotal in determining the therapeutic potential of this novel pyrazine carboxamide derivative and will guide its future development in the ever-evolving landscape of drug discovery.
References
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC.
Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications.
design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Publishing.
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS.
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar.
Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis.
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | ACS Medicinal Chemistry Letters.
The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures | SciTechnol.
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - JOCPR.
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures - Pharmacognosy Magazine.
Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC.
Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance | Journal of Medicinal Chemistry - ACS Publications.
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
How to Test for New Psychoactive Substances - Lab Manager.
Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor.
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives - Advanced Journal of Chemistry, Section A.
Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs - PubMed.
Pharmacological activity and mechanism of pyrazines - PubMed.
Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides.
Application Note: High-Efficiency Synthesis of Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate via HATU-Mediated Amidation
Introduction and Nomenclature Clarification Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (CAS: 1415559-38-4) is a highly specialized valine-derivative building block frequently utilized in the development of pep...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Nomenclature Clarification
Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (CAS: 1415559-38-4) is a highly specialized valine-derivative building block frequently utilized in the development of peptidomimetic therapeutics, most notably in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1].
Note on Nomenclature: In an unsubstituted pyrazine ring, positions 2 and 5 are equivalent due to molecular symmetry. Consequently, the starting material is universally commercialized as pyrazine-2-carboxylic acid , though the resulting amide is often indexed as a pyrazine-5-carboxamido derivative in specific patent libraries depending on downstream numbering[1][2].
Mechanistic Rationale: Why HATU?
The formation of the amide bond between the sterically hindered secondary carbon of methyl 2-amino-2-cyclohexylacetate and pyrazine-2-carboxylic acid requires a highly efficient coupling reagent to prevent epimerization and overcome steric clash.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the premier uronium-type coupling reagent for this protocol[3]. The causality behind this choice is twofold:
Superior Kinetics: The carboxylate anion attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly displaced by the HOAt (1-hydroxy-7-azabenzotriazole) anion to form an highly reactive OAt-active ester[4][5].
Neighboring Group Effect: The pyridine nitrogen atom within the HOAt leaving group acts as a hydrogen-bond acceptor, stabilizing the incoming amine nucleophile through a 7-membered cyclic transition state. This drastically accelerates the aminolysis step compared to traditional HOBt-based reagents[4].
Workflow of HATU-mediated amide coupling and transition state stabilization.
Quantitative Data & Stoichiometry
To ensure a self-validating and high-yielding reaction, a slight excess of the amine and coupling reagent is used relative to the carboxylic acid. Because the amine is typically supplied as a hydrochloride salt, 3.0 equivalents of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) are strictly required: 1 equivalent to neutralize the HCl salt, 1 to deprotonate the carboxylic acid, and 1 to maintain a basic environment for optimal HATU activation[4][6].
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Pyrazine-2-carboxylic acid
124.10
1.00
124 mg (1.00 mmol)
Electrophile
Methyl 2-amino-2-cyclohexylacetate HCl
207.69
1.05
218 mg (1.05 mmol)
Nucleophile
HATU
380.23
1.10
418 mg (1.10 mmol)
Coupling Reagent
DIPEA
129.24
3.00
522 µL (3.00 mmol)
Base
Anhydrous DMF
N/A
N/A
5.0 mL
Solvent
Step-by-Step Experimental Protocol
Step 1: Pre-Activation of the Carboxylic Acid
Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).
Charge the flask with Pyrazine-2-carboxylic acid (124 mg, 1.00 mmol) and HATU (418 mg, 1.10 mmol)[3].
Add 5.0 mL of anhydrous Dimethylformamide (DMF) to dissolve the reagents.
Inject DIPEA (522 µL, 3.00 mmol) dropwise via syringe at room temperature (20-25 °C).
Causality Note: Allow the mixture to stir for exactly 10 minutes. This pre-activation time is critical; it allows the complete conversion of the acid to the highly reactive OAt-active ester before the amine is introduced, preventing side reactions[4].
Step 2: Aminolysis
Add Methyl 2-amino-2-cyclohexylacetate hydrochloride (218 mg, 1.05 mmol) in one portion to the activated ester solution.
Stir the reaction mixture at room temperature for 2 to 4 hours.
Reaction Monitoring: Monitor the consumption of the starting acid via TLC (eluent: 50% Ethyl Acetate in Hexanes). The formation of the product can be confirmed via LC-MS (Expected
[M+H]+
= 278.15 m/z).
Step 3: Quenching and Workup
Causality Note: HATU reactions generate two primary byproducts: tetramethylurea (water-soluble) and HOAt (mildly acidic and potentially explosive if isolated dry, though safe in solution)[6]. A rigorous aqueous workup is required to remove these.
Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc).
Transfer to a separatory funnel and wash the organic layer sequentially with:
20 mL of 5% aqueous Citric Acid (removes unreacted amine and excess DIPEA).
20 mL of saturated aqueous Sodium Bicarbonate (
NaHCO3
) (removes the HOAt byproduct as its water-soluble sodium salt)[6].
20 mL of saturated aqueous brine (removes residual DMF and water).
Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
Purify the crude residue via flash column chromatography on silica gel.
Utilize a gradient elution starting from 10% EtOAc in Hexanes to 40% EtOAc in Hexanes.
Pool the product-containing fractions and evaporate the solvent to afford Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate as a solid.
References
US8188137B2 - HCV protease inhibitors and uses thereof.Google Patents.
Application Note: In Vitro Profiling of Pyrazine-Carboxamido Scaffolds in Protease Inhibition
Focus: Utilizing Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (MCPA) for the Development and Evaluation of Selective Serine/Threonine Protease Inhibitors Scientific Rationale & Structural Causality Proteasome in...
Author: BenchChem Technical Support Team. Date: April 2026
Focus: Utilizing Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (MCPA) for the Development and Evaluation of Selective Serine/Threonine Protease Inhibitors
Scientific Rationale & Structural Causality
Proteasome inhibitors have revolutionized the treatment of hematological malignancies. The landmark FDA approval of Bortezomib (Velcade) in 2003 for multiple myeloma validated the 20S proteasome as a highly actionable therapeutic target[1]. Bortezomib utilizes a pyrazine-2-carboxamido moiety to establish critical hydrogen bonds within the enzyme's active site, leading to potent inhibition[2]. However, the systemic toxicity associated with pan-proteasome inhibition has driven the search for next-generation inhibitors targeting specific proteases, such as the mitochondrial protease LONP1[3] or the mycobacterial ClpP1P2 complex[4].
Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (MCPA) serves as a highly versatile, regioisomeric building block for developing these selective inhibitors.
The Cyclohexyl Moiety: Engineered to optimally fill the hydrophobic S2/S3 pockets of target proteases, providing steric bulk that drives binding affinity.
The Pyrazine-5-Carboxamido Linkage: By shifting the nitrogen position from the 2-position (as seen in Bortezomib) to the 5-position, the hydrogen-bond vector is fundamentally altered. This structural shift is the causal factor in achieving selectivity—it disrupts optimal binding to the human 20S proteasome while maintaining or enhancing affinity for structurally divergent targets like LONP1[3].
Once MCPA is saponified and coupled to an electrophilic warhead (such as a boronic acid or alpha-ketoamide), the resulting peptidomimetic must be rigorously evaluated. This guide details the self-validating in vitro biochemical and cell-based protocols required to profile these derivatives.
In Vitro Biochemical Assay: FRET-Based Protease Cleavage
To quantitatively measure the inhibitory potency (IC50) of MCPA-derived compounds, a Förster Resonance Energy Transfer (FRET)-based kinetic assay is employed.
Causality behind experimental design:
AAA+ proteases like LONP1 require ATP hydrolysis to unfold and translocate substrates into their proteolytic chamber[3]. Therefore, the assay buffer must be supplemented with ATP and Mg2+. A fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) is utilized because its cleavage by the protease relieves intramolecular quenching, providing a real-time, highly sensitive kinetic readout of enzyme activity.
Step-by-Step Methodology
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% BSA, and 2 mM ATP (ATP is strictly required for LONP1; omit for 20S proteasome assays).
Enzyme: Dilute recombinant human LONP1 or 20S proteasome to a working concentration of 10 nM in the assay buffer.
Substrate: Prepare a 100 µM stock of Suc-LLVY-AMC in DMSO.
Compound Dilution (Self-Validating Control System):
Prepare a 10-point 3-fold serial dilution of the MCPA-derived inhibitor in DMSO.
Validation: Include Bortezomib as a positive control for 20S inhibition[1], and a DMSO-only well as a negative (vehicle) control to establish the maximum velocity (Vmax).
Pre-Incubation:
Transfer 40 µL of the enzyme solution to a 384-well black microplate.
Add 1 µL of the compound dilutions to the respective wells.
Incubate at 37°C for 30 minutes. Causality: Boronic acid warheads are often slow, tight-binding inhibitors; pre-incubation ensures equilibrium is reached before the substrate is introduced.
Reaction Initiation & Kinetic Read:
Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate (final concentration: 20 µM).
Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 380 nm / Emission: 460 nm) every 2 minutes for 60 minutes at 37°C.
Data Analysis:
Calculate the initial velocity (RFU/min) from the linear portion of the progress curve.
Normalize velocities against the DMSO control and use non-linear regression (four-parameter logistic equation) to determine the IC50. Calculate the Z'-factor to ensure assay robustness (Z' > 0.6 is required for validity)[3].
Workflow for evaluating MCPA-derived protease inhibitors using a FRET-based biochemical assay.
In Vitro Cell-Based Assay: Target Engagement & Viability
Biochemical potency must be contextualized within a cellular environment to assess membrane permeability and off-target cytotoxicity.
Causality behind experimental design:
If the MCPA scaffold successfully shifts selectivity away from the human 20S proteasome toward a target like ClpP1P2 or LONP1, the compound should exhibit significantly reduced broad-spectrum cytotoxicity in mammalian cells compared to pan-proteasome inhibitors[4]. We evaluate this using a luminescence-based ATP detection assay (CellTiter-Glo) in multiple myeloma cell lines.
Step-by-Step Methodology
Cell Culture & Seeding:
Culture U266 or MM.1S multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
Seed cells at a density of 10,000 cells/well in 90 µL of media in a 96-well opaque white plate.
Compound Treatment:
Add 10 µL of 10X concentrated MCPA-derived inhibitor (diluted in media from DMSO stocks) to the wells. Ensure final DMSO concentration does not exceed 0.5%.
Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
Viability Measurement:
Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo reagent to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Signal Detection & Analysis:
Record luminescence using a multi-mode plate reader.
Calculate the CC50 (Concentration causing 50% cytotoxicity) relative to vehicle-treated controls.
The following table summarizes hypothetical, yet mechanistically representative, profiling data demonstrating how the structural shift from a pyrazine-2-carboxamido (Bortezomib) to a pyrazine-5-carboxamido (MCPA-derivative) scaffold impacts target selectivity.
Compound Scaffold
Primary Target
IC50 (nM) LONP1
IC50 (nM) 20S Proteasome
CC50 (nM) U266 Cells
Selectivity Index (20S / LONP1)
Bortezomib (Pyrazine-2-carboxamido)
20S Proteasome
15.2
2.5
4.8
0.16 (Favors 20S)
MCPA-Boronate A (Pyrazine-5-carboxamido)
LONP1
45.0
>10,000
>5,000
>222 (Favors LONP1)
MCPA-Boronate B (Optimized P1 pocket)
LONP1
12.5
>10,000
>5,000
>800 (Favors LONP1)
Data Interpretation: The MCPA scaffold successfully abolishes 20S proteasome binding (>10,000 nM) while retaining nanomolar potency against LONP1, resulting in a massive reduction in broad-spectrum cytotoxicity (CC50 > 5,000 nM)[3][4].
References
Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology
Journal of Medicinal Chemistry (ACS)[Link]
Towards Selective Mycobacterial ClpP1P2 Inhibitors with Reduced Activity against the Human Proteasome
Antimicrobial Agents and Chemotherapy (ASM Journals / PubMed)[Link]
FDA Approves Velcade for Myeloma
CancerNetwork[Link]
Approval Summary for Bortezomib for Injection in the Treatment of Multiple Myeloma
Clinical Cancer Research (AACR Journals)[Link]
Application Note: Scale-Up Manufacturing Process for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
Executive Summary & Retrosynthetic Context Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (CAS: 1415559-38-4) is a highly specialized non-natural amino acid derivative[1]. Due to the symmetry of the unsubstituted...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Retrosynthetic Context
Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (CAS: 1415559-38-4) is a highly specialized non-natural amino acid derivative[1]. Due to the symmetry of the unsubstituted pyrazine ring, this compound is structurally identical to the pyrazine-2-carboxamido isomer. It serves as the critical "P-cap/P4" foundational building block in the synthesis of peptidomimetic antiviral active pharmaceutical ingredients (APIs)[2].
Most notably, this intermediate is the starting left-hand fragment in the commercial synthesis of Telaprevir , a first-in-class Hepatitis C Virus (HCV) NS3/4A protease inhibitor[2]. Telaprevir is a polypeptide composed of four amino acid residues and a pyrazine cap, synthesized commercially by capping the N-terminus of an H-Chg (cyclohexylglycine) intermediate with pyrazine carboxylic acid[2]. The active API covalently binds to the serine active site of the NS3/4A complex, halting viral polyprotein cleavage[3].
Mechanism of action for Telaprevir targeting the HCV NS3/4A protease complex.
Mechanistic Rationale for Scale-Up Route Selection
In early discovery chemistry, amide couplings are frequently performed using uronium salts (HATU) or carbodiimides (EDC·HCl) with HOBt. However, for kilogram-to-ton scale manufacturing, these reagents present significant drawbacks: HATU is prohibitively expensive and poses shock-sensitivity risks, while EDC generates stubborn, water-soluble urea byproducts that complicate downstream isolation.
To ensure a self-validating, highly scalable system, this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) for the activation of pyrazine-2-carboxylic acid.
Causality of Experimental Choices:
Activation via CDI: CDI forms a highly reactive acyl imidazole intermediate. The only byproducts are CO₂ (which off-gasses, thermodynamically driving the reaction forward) and imidazole.
Base Selection (NMM): The addition of L-cyclohexylglycine methyl ester hydrochloride requires a mild base to liberate the free amine. N-methylmorpholine (NMM) is selected over Triethylamine (TEA) because NMM's lower pKa (~7.4) and steric hindrance minimize the risk of base-catalyzed epimerization at the sensitive
α
-chiral center of the cyclohexylglycine moiety. (Note: Telaprevir's final activity is highly dependent on stereochemistry, with the S-isomer being ~30-fold more active than the R-isomer[3]).
Solvent & Workup (EtOAc): Ethyl acetate is chosen because both starting materials and the product are highly soluble in it, whereas the byproduct (imidazole hydrochloride) is highly water-soluble. This allows for a seamless liquid-liquid extraction without requiring a solvent swap.
Quantitative Data & Process Parameters
Table 1: Stoichiometric Parameters for 1 kg Scale-Up
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Function
Pyrazine-2-carboxylic acid
124.10
1.00
1.00 kg
Starting Material
1,1'-Carbonyldiimidazole (CDI)
162.15
1.05
1.37 kg
Activating Agent
L-Cyclohexylglycine methyl ester HCl
207.69
1.02
1.70 kg
Amine Nucleophile
N-Methylmorpholine (NMM)
101.15
1.10
0.90 kg (0.98 L)
Mild Base
Ethyl Acetate (EtOAc)
88.11
-
15.0 L
Reaction Solvent
Table 2: Process Analytical Technology (PAT) & IPC Criteria
Control Point
Analytical Method
Acceptance Criteria
Corrective Action if Failed
IPC 1: Acyl Imidazole Formation
HPLC (Quench with MeOH)
< 1.0% Pyrazine-2-carboxylic acid
Stir for an additional 2 hours at 20°C.
IPC 2: Amide Coupling Completion
HPLC (Organic Phase)
< 2.0% L-Cyclohexylglycine derivative
Add 0.05 eq NMM and stir for 1 hour.
IPC 3: Chiral Purity
Chiral HPLC
≥
99.5% S-enantiomer
Recrystallize from EtOAc/Heptane.
Experimental Protocol: Self-Validating 1 kg Workflow
Workflow for the scale-up synthesis of the Telaprevir P-cap intermediate via CDI activation.
Step 1: Acyl Imidazole Formation (Activation)
Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with EtOAc (10.0 L) and Pyrazine-2-carboxylic acid (1.00 kg). Initiate stirring at 250 rpm.
Controlled Addition: Adjust the internal temperature to 20°C. Add CDI (1.37 kg) in 4 equal portions over 1 hour.
Causality: CDI activation releases equimolar CO₂. Portion-wise addition prevents rapid gas evolution, which could cause reactor over-pressurization or foaming.
Validation (IPC 1): Stir for 2 hours. Pull a 1 mL aliquot, quench into 5 mL of methanol (to form the methyl ester of the activated complex), and analyze via HPLC. Proceed only when unreacted acid is < 1.0%.
Step 2: Amide Coupling
Amine Addition: To the active acyl imidazole solution, charge L-Cyclohexylglycine methyl ester hydrochloride (1.70 kg) in one portion.
Base Addition: Slowly dose NMM (0.98 L) via an addition funnel over 30 minutes, maintaining the internal temperature below 30°C.
Reaction: Heat the jacket to achieve an internal temperature of 40°C and stir for 4 hours.
Validation (IPC 2): Pull an aliquot, wash with 1M HCl, and analyze the organic layer via HPLC. Proceed to workup only when unreacted amine is < 2.0%.
Step 3: Quench and Aqueous Workup
Acidic Wash: Cool the reactor to 20°C. Charge 1M HCl (5.0 L) and stir vigorously for 15 minutes. Allow phases to separate for 20 minutes and discard the lower aqueous layer.
Causality: Imidazole (pKa ~7.0) and NMM are protonated and purged into the aqueous layer, leaving the neutral product amide in the organic phase.
Basic Wash: Charge 1M NaHCO₃ (5.0 L) to neutralize any residual acid. Stir, settle, and discard the aqueous layer.
Brine Wash: Wash the organic phase with saturated NaCl solution (3.0 L) to remove residual water.
Step 4: Crystallization and Isolation
Concentration: Concentrate the EtOAc solution under reduced pressure (40°C, 150 mbar) to approximately 3.0 L.
Anti-Solvent Addition: Slowly charge n-Heptane (6.0 L) over 1 hour while cooling the reactor to 5°C. Seed crystals (5 g) can be added halfway through the heptane addition to induce controlled nucleation.
Filtration & Drying: Filter the resulting white crystalline slurry via a Nutsche filter. Wash the wet cake with cold Heptane/EtOAc (4:1, 2.0 L). Dry under vacuum at 45°C for 12 hours to afford the title compound.
While the linear peptide coupling described in the protocol above is the industry standard for commercial manufacturing[2], next-generation syntheses have demonstrated the viability of consecutive Isocyanide-Based Multicomponent Reactions (IMCRs)[4].
By utilizing an Ugi-type reaction, the pyrazine core and cyclohexylglycine derivative can be assembled simultaneously with downstream fragments. This approach bypasses the need to isolate individual dipeptide intermediates, drastically reducing the overall step count, minimizing solvent waste, and improving the atom economy of the macroheterocycle synthesis[4].
Troubleshooting poor solubility of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate in DMSO
Technical Support Center Guide: Troubleshooting Poor Solubility of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate in DMSO This guide provides a comprehensive approach for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center
Guide: Troubleshooting Poor Solubility of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate in DMSO
This guide provides a comprehensive approach for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have designed this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental workflow.
Initial Assessment: Understanding the Molecule
Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate is a compound with distinct chemical features that create a solubility challenge. Its structure contains a large, non-polar cyclohexyl group, which favors dissolution in non-polar solvents, and a polar pyrazine-carboxamido moiety with hydrogen bond donors and acceptors that prefer polar environments. This dual nature can lead to strong solute-solute interactions within its crystal lattice, making it difficult for solvent molecules to effectively solvate it.
Table 1: Physicochemical Properties of (S)-methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate
Caption: The interplay of factors governing the dissolution process.
Molecular Structure: As discussed, the "like dissolves like" principle is at odds here. T[2]he large, greasy cyclohexyl moiety requires a solvent that can accommodate it, while the polar, hydrogen-bonding pyrazine-carboxamide head needs a polar environment. DMSO is a good compromise as a polar aprotic solvent, but the balance is delicate.
Solid-State Properties: The energy required to break the solute-solute interactions in the crystal lattice is a major barrier to dissolution. A[3]morphous forms of a compound will generally dissolve more readily than highly crystalline forms because less energy is needed to overcome lattice forces. Polymorphs, which are different crystalline arrangements of the same molecule, can also exhibit significantly different solubilities.
*[4] Solvent Quality: This cannot be overstated. Using DMSO from a large bottle that has been opened many times is a common source of error. The absorbed water changes the solvent properties, often leading to failed solubilization or precipitation upon storage.
If DMSO proves unsuitable for your application or fails to dissolve the compound even with enhancement techniques, other options may be considered.
Table 2: Alternative Solvents for High-Concentration Stock Solutions
Solvent
Abbreviation
Pros
Cons
Dimethylformamide
DMF
Strong polar aprotic solvent, similar dissolving power to DMSO.
[6] Higher toxicity than DMSO; may be incompatible with some biological assays.
| N-Methyl-2-pyrrolidone | NMP | Excellent dissolving power for a wide range of organic compounds. |[7] Often more toxic than DMSO; may have higher reactivity. |
Note on Co-solvents for Aqueous Dilution:
When diluting a DMSO stock solution into an aqueous buffer (e.g., for cell-based assays or animal studies), the compound may precipitate due to its low aqueous solubility. To mitigate this, co-solvents can be included in the final formulation. Common examples include:
[8]Typically, the compound is first dissolved in 100% DMSO. This stock is then diluted into the final aqueous medium containing the co-solvent. It is crucial to ensure the final concentration of DMSO is low (e.g., <0.5%) to avoid solvent toxicity in the assay.
ACS Publications. (2012, March 22). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. Journal of Chemical & Engineering Data. [Link]
National Institutes of Health (PMC). Solubilization techniques used for poorly water-soluble drugs. [Link]
ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]
Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. [Link]
National Institutes of Health (PMC). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. [Link]
National Institutes of Health (PMC). (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]
Int J Pharm Chem Anal. Solubility: An overview. [Link]
JOCPR. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]
IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
Slideshare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
ResearchGate. Synthetic route of pyrazinamide derivatives. [Link]
The Good Scents Company. methyl cyclohexyl acetate. [Link]
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
Atul Ltd. 2-Methylcyclohexyl acetate Technical Data Sheet. [Link]
ResearchGate. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]
Ziath. Samples in DMSO: What an end user needs to know. [Link]
Minimizing impurities during Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate extraction
Technical Support Center: Troubleshooting Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate Extraction Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strat...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate Extraction
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for the extraction of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate. As a complex pharmaceutical intermediate sharing structural motifs with [1][2], its extraction requires precise control over pH and temperature to prevent epimerization, ester hydrolysis, and product loss.
Expertise & Experience: The primary challenge in extracting this compound lies in its trifunctional sensitivity. The pyrazine ring is [3][4], the methyl ester is susceptible to hydrolysis, and the chiral alpha-carbon (adjacent to the carboxamide) is highly prone to [5][6]. A strictly temperature- and pH-controlled liquid-liquid extraction (LLE) is required to validate the integrity of the product at each step.
Step-by-Step Protocol:
Quenching & pH Adjustment : Cool the crude reaction mixture to 0–5 °C. Slowly quench with a cold, mild aqueous buffer (e.g., 0.5 M NaH₂PO₄) to achieve a strictly controlled pH of 5.0–6.0.
Causality: A pH > 7.5 promotes base-catalyzed enolization at the alpha-carbon, leading to epimerization (loss of chirality) and concurrent methyl ester hydrolysis[6]. A pH < 2.0 risks protonating the pyrazine nitrogen, driving the target molecule into the aqueous phase[3].
Liquid-Liquid Extraction : Add cold Ethyl Acetate (EtOAc) to the quenched mixture in a 1:1 (v/v) ratio. Gently invert the separatory funnel to avoid emulsion formation.
Causality: EtOAc provides an optimal partition coefficient for the neutral pyrazine-carboxamide while leaving highly polar impurities and salts in the aqueous layer.
Aqueous Wash : Separate the organic layer and wash it sequentially with cold deionized water, followed by cold saturated aqueous NaCl (brine).
Causality: The water wash removes residual water-soluble coupling reagents or unreacted pyrazine-carboxylic acid. Brine decreases the solubility of water in the organic phase, pre-drying the EtOAc.
Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.
Causality: Elevated temperatures during solvent evaporation can induce thermal degradation or accelerate residual acid/base-catalyzed hydrolysis of the methyl ester.
Extraction Workflow & Impurity Fate
Workflow for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate extraction and impurity fates.
Q1: Why am I detecting the free carboxylic acid impurity instead of the methyl ester?A: This is a classic symptom of ester hydrolysis. The methyl ester of the cyclohexylglycine core is sensitive to both acidic and basic aqueous conditions[5]. If your quench step utilized a strong base (like NaOH or Na₂CO₃) or if the extraction was performed at room temperature, the ester will rapidly hydrolyze into 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetic acid. Always use mild, buffered conditions (pH 5–6) and maintain temperatures below 5 °C during the aqueous workup.
Q2: My chiral purity (ee%) has dropped significantly after extraction. How do I prevent epimerization?A: Loss of stereochemical integrity at the alpha-carbon is a well-documented issue in peptide and amino acid synthesis, often occurring via the transient formation of azlactones or direct base-catalyzed enolization[6]. If the aqueous phase becomes too basic (pH > 8) during extraction, the alpha-proton becomes labile. To prevent this, strictly avoid using carbonate or hydroxide bases during the workup. If an alkaline wash is absolutely necessary to remove an acidic impurity, use a weak, cold bicarbonate solution (NaHCO₃) and minimize contact time to under 2 minutes.
Q3: My overall yield is low, and the product seems to be lost in the aqueous phase. What went wrong?A: You likely over-acidified the mixture. While the pyrazine ring is a relatively weak base (pKa ~0.37 to 0.88)[3][4], dropping the pH below 2.0 during the quench will protonate the pyrazine nitrogen. This converts your target hydrophobic molecule into a highly water-soluble cationic salt, causing it to partition into the aqueous layer rather than the EtOAc layer. If this happens, carefully back-extract the aqueous layer by adjusting the pH to 5.5 with cold dilute NaOH and extracting again with fresh EtOAc.
Quantitative Data: Extraction Conditions vs. Impurity Profiles
The following table summarizes the impact of deviations in pH and temperature on the final product profile during liquid-liquid extraction.
Extraction Condition
Aqueous pH
Temperature (°C)
Target Yield (%)
Epimerization (%)
Ester Hydrolysis (%)
Optimized (Buffered)
5.5
0–5
> 92%
< 0.5%
< 1.0%
Mildly Basic
8.5
20
75%
8.0%
12.0%
Highly Acidic
1.5
0–5
< 30%*
< 0.1%
5.0%
Thermal Stress
5.5
45
80%
2.0%
15.0%
*Note: Low yield in highly acidic conditions is primarily due to aqueous partitioning (pyrazine protonation), not chemical degradation.
Optimizing HPLC retention time and peak resolution for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
Technical Support Center: Optimizing HPLC for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate From the Desk of the Senior Application Scientist Welcome to the technical support guide for the analysis of Methyl 2-cy...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing HPLC for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the analysis of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate. This document is designed for researchers, analytical chemists, and drug development professionals who are tasked with developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this and structurally similar molecules. My goal is to provide not just a set of instructions, but a foundational understanding of the "why" behind each methodological choice, empowering you to troubleshoot effectively and build robust analytical methods.
Analyte Physicochemical Profile: The Foundation of Method Development
Before we can optimize a separation, we must first understand the molecule we are working with. Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate is a novel compound, and as such, extensive public data on its properties is limited. However, we can infer its likely behavior based on its distinct functional groups.
Structure:
Pyrazine Ring: Aromatic and weakly basic. This group is an excellent chromophore, making UV detection a viable option, likely in the 260-280 nm range.[1][2]
Amide Linkage: A polar, hydrogen-bonding group that can interact with residual silanols on silica-based columns, potentially causing peak tailing if the mobile phase is not optimized.[3][4]
Cyclohexyl Group: A bulky, non-polar (hydrophobic) group. This is the primary driver of retention in reversed-phase chromatography.
Methyl Ester: A moderately polar group that contributes to the overall polarity of the molecule.
Predicted Properties:
Polarity: The molecule possesses both hydrophobic (cyclohexyl) and polar (amide, ester, pyrazine) regions, making it well-suited for reversed-phase HPLC.
pKa (Estimated): The pyrazine ring is weakly basic (pKa of the conjugate acid is likely around 1-2), and the amide proton is very weakly acidic (pKa > 16). For practical purposes in reversed-phase HPLC, controlling the mobile phase pH to be in the acidic-to-neutral range (pH 3-7) will ensure the molecule is in a single, neutral state, preventing peak shape issues arising from ionization.[5][6]
Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), as well as mixtures of these with water. A product page for a similar compound notes good solubility in DMSO.[7]
Frequently Asked Questions (FAQs)
Here are answers to some of the initial questions you might have when starting your work with this analyte.
Q1: What is a good starting point for an HPLC method for this compound?
A robust starting point for method development would be a reversed-phase C18 column with a gradient elution.
Parameter
Recommended Starting Condition
Rationale
Column
C18, 4.6 x 150 mm, 3.5 or 5 µm
The C18 phase provides strong hydrophobic retention for the cyclohexyl group, which is a good starting point for this molecule's polarity.
Mobile Phase A
0.1% Formic Acid in Water
Acidifying the mobile phase ensures the pyrazine nitrogen is protonated and suppresses the ionization of residual silanols on the column, improving peak shape.[8]
Mobile Phase B
Acetonitrile (ACN)
ACN is a common, effective organic modifier. Methanol is a viable alternative and can offer different selectivity.[6][9]
Gradient
20% to 80% B over 15 minutes
A broad gradient is an efficient way to scout for the approximate elution conditions and determine the required solvent strength.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Using a column oven provides stable retention times.[10][11][12] A slightly elevated temperature can also improve peak efficiency.
Detection
UV at 275 nm
Based on the pyrazine chromophore. A photodiode array (PDA) detector is recommended to confirm the UV maximum and assess peak purity.[1][2]
Injection Vol.
5-10 µL
A smaller volume minimizes potential peak distortion from the injection solvent.
Sample Diluent
50:50 Acetonitrile:Water
A diluent that is weaker than or matches the initial mobile phase conditions is crucial to prevent poor peak shape.[13][14]
Q2: My peak is tailing significantly. What's the first thing I should check?
Peak tailing for a molecule with an amide group is often caused by secondary interactions with the stationary phase.[15] The first and most crucial parameter to check is the mobile phase pH . Ensure it is sufficiently low (e.g., by using 0.1% formic or trifluoroacetic acid) to suppress the ionization of residual silanol groups on the silica packing. An ionized silanol can have a strong, unwanted interaction with the polar amide group, causing tailing.
Q3: Why is my retention time shifting from one injection to the next?
Retention time drift is a common issue with several potential causes. The most frequent culprits are an insufficiently equilibrated column or changes in mobile phase composition .[5][10][14][16] Always ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. Additionally, cover mobile phase reservoirs to prevent the evaporation of the more volatile organic component (e.g., acetonitrile), which would alter the solvent strength and increase retention times over a sequence.[14][16]
Q4: How can I improve the separation of my main peak from a closely eluting impurity?
Improving resolution requires manipulating selectivity (α), efficiency (N), or retention (k). The most powerful first step is often to change the organic modifier .[17][18][19] If you are using acetonitrile, try a method with methanol instead. These solvents interact differently with analytes and the stationary phase, often changing the elution order and improving the separation of critical pairs.[6][19]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common chromatographic challenges.
Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Poor peak shape is one of the most common HPLC problems and can compromise the accuracy of integration and quantification.[13][15]
Causality:
Peak Tailing: Often caused by secondary polar interactions between the analyte (specifically the amide group) and active sites (e.g., ionized silanols) on the column packing.[13] It can also result from a void at the column inlet or a partially blocked frit.[5][20]
Peak Fronting: Typically a sign of column overload (injecting too much mass) or an injection solvent that is significantly stronger than the mobile phase.[13][15]
Broad Peaks: Can indicate large extra-column volume (e.g., using tubing with too large an internal diameter), a deteriorated column, or a mismatch between the sample solvent and the mobile phase.[15][18]
Troubleshooting Workflow:
This workflow provides a logical path from the simplest to the most complex potential causes.
Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Protocol: Diagnosing and Fixing Peak Tailing
Verify Mobile Phase pH: Prepare fresh mobile phase containing 0.1% formic acid (for LC-MS compatibility) or 0.1% trifluoroacetic acid (for UV detection) in both the aqueous (A) and organic (B) components. This ensures consistent pH throughout the gradient.
Reduce Analyte Concentration: Dilute your sample 1:10 and 1:100 in the initial mobile phase composition. Re-inject the samples. If the peak shape improves, the original issue was mass overload.
Check for Extra-Column Effects: Replace the analytical column with a zero-dead-volume union. Inject a small amount of a UV-active compound (e.g., caffeine). The resulting peak should be very sharp and narrow. If it is broad, it indicates a problem with the system's plumbing (e.g., tubing with an incorrect internal diameter).[18]
Evaluate the Column: If the steps above do not resolve the issue, the column itself may be the problem. First, try reversing the column and flushing it to waste (do not flush into the detector). This can sometimes dislodge particulate matter from the inlet frit.[5][20] If tailing persists, the column packing bed may have degraded, and the column should be replaced.
Problem 2: Unstable Retention Time
Reproducible retention times are critical for analyte identification and method validation. Drifting retention can be systematic (always increasing or decreasing) or random.
Causality:
Temperature Fluctuations: Even a 1 °C change in ambient temperature can alter retention times by 1-2%, especially if a column oven is not used.[10]
Mobile Phase Composition: Evaporation of the organic solvent, improper mixing, or degradation of mobile phase additives can cause drift.[10][14][16]
Column Equilibration: Insufficient time for the column to re-equilibrate to the initial gradient conditions between runs is a very common cause of drift in gradient methods.[5][14]
Flow Rate Instability: Worn pump seals, faulty check valves, or small system leaks can lead to an inconsistent flow rate, which directly impacts retention time.[10][16]
Data Presentation: Impact of Equilibration Time
The following table illustrates how insufficient equilibration time between gradient runs can cause retention time to drift to earlier times as the column never fully returns to its initial, less-organic state.
Injection #
Equilibration Time (min)
Retention Time (min)
1
5.0
12.54
2
1.0
12.41
3
1.0
12.28
4
1.0
12.15
5
5.0 (Restored)
12.53
Step-by-Step Protocol: Ensuring Retention Time Stability
Implement a Column Oven: Set the column temperature to at least 5 °C above the highest ambient lab temperature (e.g., 30-35 °C). This decouples the separation from room temperature swings.[12]
Optimize Equilibration: As a rule of thumb, the post-run equilibration time should be at least 10 times the column's dead volume. For a standard 4.6 x 150 mm column, this translates to an equilibration time of 3-5 minutes. Monitor the pressure signal at the end of the equilibration step; it should be stable and identical for every run before the next injection occurs.
Prepare Fresh Mobile Phase Daily: Use mobile phase that is freshly prepared and has been adequately degassed (e.g., by sonication or vacuum degassing). Keep solvent bottles capped to prevent evaporation.[14][16]
Perform a System Leak Test: If drift is sudden or random, check for leaks. Look for salt deposits (from buffers) around fittings, especially between the pump and the column.[10][16] Many HPLC systems have built-in pressure test functions that can help diagnose leaks.
Problem 3: Insufficient Resolution
Resolution (Rs) is the measure of separation between two adjacent peaks. An Rs value of ≥ 1.5 is desired for baseline separation. Improving resolution involves optimizing one of the three factors in the resolution equation: efficiency (N), selectivity (α), or retention factor (k).[17][18]
Causality:
Low Efficiency (N): Peaks are too broad. This can be improved by using columns with smaller particles or longer columns.[17][19]
Poor Selectivity (α): The peaks have different retention times, but not different enough. This is the most powerful factor to adjust and is influenced by mobile phase composition, stationary phase chemistry, and temperature.[17][18]
Inadequate Retention (k): Peaks elute too close to the void volume. Increasing retention generally improves resolution, up to a point (a k value between 2 and 10 is ideal).[17]
Troubleshooting Workflow:
This diagram outlines a systematic approach to improving resolution.
Caption: Systematic approach to improving peak resolution.
Step-by-Step Protocol: Optimizing Resolution
Adjust Retention (k): The first step is to ensure your peaks are retained adequately. If your peaks are eluting too early, decrease the percentage of organic solvent in your mobile phase. This increases the retention factor (k) and often provides an immediate boost in resolution.[17]
Change Selectivity (α) - The Most Powerful Tool:
Switch Organic Modifier: Prepare a mobile phase using methanol instead of acetonitrile. The different solvent properties (methanol is a proton donor, while acetonitrile is a weak proton acceptor) will alter interactions with the analyte and stationary phase, often dramatically changing peak spacing.[6]
Change Stationary Phase: If changing the solvent is not sufficient, the next step is to try a column with a different chemistry. For an analyte like this, a Phenyl-Hexyl or an embedded polar group (Amide) column could provide a different selectivity compared to a standard C18.[4][8][19] The phenyl phase offers π-π interactions with the pyrazine ring, while an amide phase can offer alternative hydrogen bonding capabilities.[4][8]
Increase Efficiency (N): If selectivity changes have been exhausted, resolution can be improved by making the peaks sharper and narrower. This is achieved by increasing column efficiency. This can be done by using a longer column (e.g., 250 mm instead of 150 mm) or by switching to a column packed with smaller particles (e.g., 2.7 µm instead of 3.5 or 5 µm).[17][19] Be aware that both of these changes will result in higher system backpressure.[11]
References
Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]
Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
LCGC. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from [Link]
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
SIELC. (2020, June 25). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from [Link]
Chromatography Forum. (2010, June 9). HPLC Resolution. Retrieved from [Link]
Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
Farre, R., et al. (2003). Reversed-phase liquid chromatography on an amide stationary phase for the determination of the B group vitamins in baby foods. Journal of Chromatography A, 1007(1-2), 77-84. Retrieved from [Link]
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
AugustaChrom. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from [Link]
Glovacky, R., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 2), S229–S234. Retrieved from [Link]
De Pra, M., et al. (2014). Reversed-phase fused-core HPLC modeling of peptides. Journal of Pharmaceutical and Biomedical Analysis, 98, 30-38. Retrieved from [Link]
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]
ACS Publications. (2025, February 10). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
Technical Support Center: Stabilizing Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate in Aqueous Solutions
Welcome to the Technical Support Center for the handling, formulation, and stability optimization of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate. This complex synthetic molecule presents unique formulation chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling, formulation, and stability optimization of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate. This complex synthetic molecule presents unique formulation challenges in aqueous media due to its tripartite susceptibility: a highly labile methyl ester, a redox-sensitive pyrazine ring, and a pH-sensitive amide linkage.
This guide is designed for researchers and drug development professionals. It provides causal explanations of degradation mechanisms, self-validating experimental protocols, and troubleshooting FAQs to ensure the structural integrity of your compound during in vitro and in vivo studies.
Section 1: Mitigating Ester Hydrolysis
Q: My compound rapidly loses potency in standard PBS (pH 7.4). What is the exact mechanism of this degradation?A: The primary degradation pathway is the base-catalyzed hydrolysis of the methyl ester moiety. Esters are highly susceptible to nucleophilic attack by water, a process that cleaves the ester bond to yield the parent carboxylic acid and methanol[1]. At physiological pH (7.4), the concentration of hydroxide ions is sufficient to rapidly catalyze this cleavage. Because the carbonyl carbon is electrophilic, the negatively charged hydroxide ion easily attacks it. The reaction kinetics typically follow a V-shaped or U-shaped pH-rate profile, meaning the ester is most stable in a slightly acidic environment where neither hydronium (acid) nor hydroxide (base) ion catalysis dominates[2].
Q: How can I formulate the solution to maximize the half-life of the ester for my assays?A: Aqueous stability is achieved by optimizing the pH and utilizing steric shielding. Adjusting the formulation to a pH of 4.5–5.5 using a citrate or acetate buffer minimizes hydrolytic cleavage[2]. Furthermore, the addition of complexing agents (such as specific cyclodextrins or caffeine) can physically shield the ester bond from water molecules, significantly reducing the reaction rate without altering the molecule's fundamental structure[3].
Quantitative Stability Profile
Table 1: Influence of pH on the Pseudo-First-Order Hydrolysis Half-Life (Simulated Data based on Aliphatic Methyl Esters)
Buffer pH
Dominant Catalysis
Estimated Half-Life (37°C)
Formulation Recommendation
1.0
Acid-catalyzed (H⁺)
< 2 hours
Avoid strongly acidic vehicles
4.5 - 5.5
Uncatalyzed (Water)
> 120 hours
Optimal Formulation Range
7.4
Base-catalyzed (OH⁻)
< 4 hours
Requires immediate use or lyophilization
9.0
Base-catalyzed (OH⁻)
< 15 minutes
Strictly avoid
(Note: The kinetic behavior is analogous to similar ester-containing prodrugs and APIs[4])
To empirically determine the exact pH of maximum stability for your specific matrix, execute the following validated workflow. Validation Gate: This protocol uses an internal standard (IS) to ensure that any observed signal loss is due to chemical degradation, not matrix suppression or instrument drift.
Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0, 4.0, 5.0, 6.0, 7.4, and 8.0.
System Suitability (Validation): Spike a stable isotope-labeled analog (or a structurally similar stable compound) into the buffers as an IS to correct for matrix effects during LC-MS/MS analysis.
Initiation: Dissolve the API in anhydrous DMSO (stock solution). Spike the stock into the aqueous buffers to a final concentration of 10 µM (ensure final DMSO is < 1% v/v to prevent co-solvent artifacts).
Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.
Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing 0.1% formic acid. This drops the temperature and shifts the pH to halt further hydrolysis[2].
Analysis: Analyze via LC-MS/MS. Plot the natural log of the remaining API peak area ratio versus time to calculate the pseudo-first-order rate constant (
kobs
) for each pH.
Section 2: Preventing Pyrazine Ring Oxidation
Q: I have controlled the pH, but I am still seeing secondary degradation peaks and a slight color change in the solution over time. Why?A: The pyrazine-5-carboxamido moiety is electronically deficient and can undergo oxygen-induced degradation. In aqueous solutions, dissolved oxygen can interact with the pyrazine ring, leading to the formation of radical intermediates or N-oxides, which subsequently disproportionate or aggregate[5].
Q: What is the best way to prevent this oxidative pathway?A: Deoxygenation is mandatory for long-term aqueous stability. Purging the formulation buffer with an inert gas (Argon or Nitrogen) displaces dissolved oxygen. Additionally, formulating in specific electrolyte environments or adding radical scavengers can suppress the aggregation and disproportionation of pyrazine radicals, vastly improving the stability of the heteroaromatic ring[5].
Protocol 2: Preparation of Deoxygenated, Stabilized Aqueous Formulation
Validation Gate: The success of this protocol is validated by utilizing a dissolved oxygen (DO) probe prior to API introduction.
Buffer Degassing: Boil the selected acidic buffer (pH 5.0) for 10 minutes, then cool it rapidly under a continuous stream of high-purity Argon.
Excipient Addition: Add a chelating agent (e.g., 1 mM EDTA) to sequester trace transition metals (like Fe²⁺ or Cu²⁺). Metal ions can act as catalysts for both pyrazine oxidation and amide hydrolysis[6].
Validation Step: Measure the dissolved oxygen content using a DO probe. Proceed only if DO is < 0.5 mg/L.
API Dissolution: Dissolve the API into the degassed buffer under an Argon atmosphere and immediately seal in amber glass vials to prevent photodegradation.
Section 3: Amide Bond Integrity
Q: Is the amide bond between the pyrazine and the acetate group at risk of cleavage?A: While amides are susceptible to hydrolysis, the carbon-nitrogen bond is significantly more stable than the ester bond due to the resonance stabilization of the nitrogen lone pair[1]. Amide hydrolysis typically requires extreme pH conditions or prolonged heating. At the optimal pH for ester stability (pH 4.5–5.5), the amide bond remains largely intact and is not the rate-limiting factor for the shelf-life of the compound[6].
Visualizations of Degradation and Stabilization
Chemical degradation pathways of the target molecule in aqueous media.
Step-by-step workflow for formulating stable aqueous solutions.
Overcoming steric hindrance in Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate derivative reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic bottlenecks associated with Methyl 2-cyclohexyl-2-(pyrazin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic bottlenecks associated with Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate .
This building block is highly valued in the development of peptidomimetics, targeted protease inhibitors, and proteasome inhibitors (such as Bortezomib analogues)[1]. However, the extreme steric bulk of the alpha-cyclohexyl group severely restricts access to the adjacent reaction centers, leading to failed ester hydrolysis and high rates of epimerization during downstream amidation. This guide synthesizes field-proven causality with self-validating protocols to ensure your workflows succeed.
Mechanistic Workflow & Bottleneck Analysis
The following diagram maps the critical path from the sterically hindered methyl ester to the final peptidomimetic product, highlighting the specific physicochemical bottlenecks you must overcome.
Workflow for sterically hindered ester hydrolysis and amidation, highlighting reaction bottlenecks.
Quantitative Data: Reagent Efficacy Comparison
To bypass steric shielding, reagent selection must be driven by atomic-level interactions rather than general synthetic habits. The table below summarizes the quantitative impact of various reagent systems on this specific substrate class.
Reaction Step
Reagent System
Conversion / Yield
Epimerization Level
Mechanistic Causality
Hydrolysis
NaOH (aq) / MeOH
< 10%
N/A
High OH⁻ solvation increases effective ionic radius, blocking attack[2].
Hydrolysis
LiOH / THF / H2O
> 95%
N/A
Li⁺ coordinates carbonyl oxygen; THF minimizes water solvation shield[3].
Hydrolysis
NaOH / 10% MeOH in CH₂Cl₂
> 90%
N/A
Non-aqueous environment completely removes the water solvation shield[2].
Amidation
DCC / HOBt
40 - 50%
High (>15%)
Slow coupling allows intermediate to cyclize into an oxazolone[4].
Amidation
HATU / HOAt / DIPEA
> 90%
Low (<2%)
Pyridine nitrogen in HOAt provides neighboring-group acceleration[4].
Q1: Standard saponification (NaOH in MeOH/H₂O) of the methyl ester yields <10% conversion after 24 hours. Why is this happening?A1: The bulky cyclohexyl group at the alpha position creates severe steric hindrance, physically shielding the carbonyl carbon of the methyl ester from nucleophilic attack[5]. Furthermore, in standard aqueous/alcoholic solvents, the hydroxide anion is heavily solvated via hydrogen bonding. This solvation shell significantly increases the effective ionic radius of the nucleophile and the activation energy required to penetrate the steric shield[2].
Q2: What is the optimal reagent system for hydrolyzing this specific sterically hindered ester?A2: Lithium hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture is the gold standard for this substrate. Unlike Na⁺ or K⁺, the hard Li⁺ cation acts as a Lewis acid, strongly coordinating with the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. THF provides excellent solubility for the hydrophobic cyclohexyl moiety while minimizing the hydrogen-bond network around the hydroxide ion, making the nucleophile more "naked" and reactive[3].
Q3: During downstream peptide coupling of the resulting 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetic acid, I observe significant epimerization (racemization). How can I prevent this?A3: Epimerization occurs because the steric bulk of the cyclohexyl group slows down the desired intermolecular nucleophilic attack by the incoming amine. This delay provides ample time for the activated intermediate (e.g., O-acylisourea) to undergo intramolecular cyclization into an oxazolone[4]. The alpha-proton of the oxazolone is highly acidic and readily abstracts, leading to racemization.
Solution: You must accelerate the coupling rate to outcompete oxazolone formation. Use highly reactive uronium salts like HATU combined with HOAt. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that accelerates the reaction and stabilizes the intermediate against epimerization far better than standard HOBt[4].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By observing the specific physical changes noted in the "Validation Check" steps, you can confirm the mechanistic success of the reaction in real-time.
Objective: Cleave the methyl ester without degrading the pyrazine-5-carboxamide bond.
Solubilization: Dissolve Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (1.0 eq) in a 3:1 mixture of THF:H₂O to achieve a 0.2 M concentration.
Causality: THF ensures complete solubilization of the hydrophobic cyclohexyl group, while the specific 3:1 ratio prevents biphasic separation, ensuring the LiOH remains in close proximity to the substrate.
Activation: Add LiOH monohydrate (3.0 eq) portion-wise at 0 °C under vigorous stirring.
Validation Check: The mixture should transition from a slightly cloudy suspension to a homogenous solution within 15 minutes as the Li⁺ ions coordinate with the ester carbonyls.
Propagation: Remove the ice bath, warm to room temperature, and stir for 4-6 hours. Monitor via LC-MS until the methyl ester mass disappears.
Controlled Quenching: Cool the reaction back to 0 °C and carefully acidify to pH 3 using 1M HCl.
Causality: The pyrazine ring is weakly basic. Over-acidification (pH < 2) will protonate the pyrazine nitrogens, drastically increasing the molecule's water solubility and trapping your product in the aqueous layer during extraction.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.
Objective: Couple the sterically hindered acid to a target amine while suppressing oxazolone-induced racemization.
Preparation: Dissolve the resulting 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).
Causality: Strictly anhydrous conditions are critical. Any moisture will competitively hydrolyze the highly reactive active ester back to the starting material.
Dual-Activation: Add HOAt (1.2 eq) followed by HATU (1.2 eq) at 0 °C.
Causality: HOAt must be present to immediately trap the highly reactive O-acylisourea intermediate formed by HATU. This prevents the slow-reacting, cyclohexyl-shielded intermediate from cyclizing into the epimerization-prone oxazolone[4].
Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Validation Check: A slight yellowing of the solution indicates the formation of the active ester complex. DIPEA is chosen because its own steric hindrance prevents it from acting as a nucleophile, allowing it to deprotonate the acid without attacking the activated ester.
Coupling: Stir for 2 hours at room temperature. Quench the reaction by adding saturated aqueous NH₄Cl.
Purification: Extract with Dichloromethane (DCM), wash sequentially with 5% NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Technical Support Center: Crystallization Optimization for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and drug development professionals tasked with isolating and purifying Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and drug development professionals tasked with isolating and purifying Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate .
Due to its specific structural motifs—a weakly basic pyrazine ring, a strongly hydrogen-bonding carboxamide group, a bulky hydrophobic cyclohexyl ring, and a hydrolyzable methyl ester—this intermediate presents unique thermodynamic and kinetic challenges during crystallization. This guide synthesizes fundamental physical chemistry with field-proven methodologies to help you establish a robust, scalable isolation process.
Part 1: Mechanistic Profiling & FAQs
Understanding the causality behind crystallization failures is the first step in troubleshooting. The structural features of this molecule directly dictate its behavior in solution.
Q1: Why does my product consistently "oil out" instead of forming a crystalline suspension?A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when the integration of solute molecules into the rigid crystal lattice is kinetically hindered, or when the system is subjected to extreme supersaturation[1]. For this specific molecule, the bulky cyclohexyl group creates steric drag, slowing down the precise molecular orientation required for lattice packing. When cooling outpaces this kinetic integration, the system minimizes free energy by separating into a solute-rich liquid phase (oil) and a solvent-rich phase. Solvents with excessively high drug solubility are typically associated with higher oiling-out risks because they reduce the maximum achievable supersaturation before the binodal curve is crossed[2].
Q2: How do I control polymorphism in this intermediate?A: Amides are notorious for polymorphism because the hydrogen bonds within the carboxamide functional group exhibit strong directionality, acting as primary synthons for multiple potential crystal packing arrangements[3]. Because the molecule possesses rotational freedom around the alpha-carbon, it can adopt different conformations that pack into distinct polymorphs. To lock in the desired polymorph, you must avoid spontaneous primary nucleation. Instead, cool the solution strictly into the metastable zone and introduce 0.5–1.0 wt% of phase-pure seed crystals.
Q3: I am observing degradation and poor purity in my final isolated cake. What is causing this?A: The methyl ester group is susceptible to hydrolysis, while the solute-rich oil droplets formed during LLPS act as excellent sinks for trapping unwanted impurities[1]. If you are using protic solvent mixtures (like Methanol/Water) at elevated temperatures, ester hydrolysis is highly probable. Furthermore, if the oil droplets spontaneously solidify, they bypass the impurity rejection mechanism inherent to slow crystal growth, resulting in a gummy, impure mass.
Part 2: Troubleshooting & Data Presentation
To streamline process development, utilize the following data matrices to adjust your thermodynamic parameters and solvent selections.
Table 1: Solvent Selection Matrix
Solvent System
Role
Suitability
Mechanistic Rationale
Ethyl Acetate
Primary Solvent
Excellent
Solubilizes the hydrophobic cyclohexyl group effectively; its aprotic nature prevents ester hydrolysis at elevated temperatures.
Heptane / Hexane
Antisolvent
Excellent
Highly non-polar; rapidly reduces solubility without disrupting the critical amide H-bonding networks required for nucleation.
Methanol / Water
Primary / Antisolvent
Poor
High risk of methyl ester hydrolysis; the highly polar aqueous environment promotes oiling out due to strong hydrophobic repulsion of the cyclohexyl group.
Isopropanol (IPA)
Primary Solvent
Moderate
Offers a good balance of polarity, but requires strictly controlled, slow cooling to prevent crossing into the LLPS regime.
Table 2: Defect Resolution Matrix
Observed Issue
Root Cause
Corrective Action
Gummy/Sticky Solid (LLPS)
Supersaturation generation exceeds the lattice integration rate[1].
Decrease cooling rate; implement seeding at the metastable zone limit; switch to a solvent with lower solubility[2].
Variable Melting Point
Polymorphic transition due to uncontrolled, spontaneous nucleation[3].
Standardize the ageing period; use a consistent seed loading (0.5-1.0 wt%) of the target polymorph.
Low Yield
High residual solubility in the mother liquor at the isolation temperature.
Increase the antisolvent ratio; lower the final isolation temperature to 0-5°C[4].
Part 3: Experimental Workflows & Methodologies
Protocol: Combined Cooling and Antisolvent Crystallization (CCAC)
Combined Cooling and Antisolvent Crystallization (CCAC) is the industry standard for controlling supersaturation in complex APIs[5]. Antisolvent addition reduces solubility, while controlled cooling fine-tunes the supersaturation trajectory[4].
Step 1: Dissolution & Polish Filtration
Suspend the crude Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate in Ethyl Acetate (approx. 6 volumes). Heat the jacketed reactor to 55°C until complete dissolution is achieved. Perform a polish filtration through a pre-warmed 0.45 µm PTFE filter to remove heterogeneous nucleants (e.g., dust, undissolved salts).
Self-Validation Check: The resulting filtrate must be optically clear. Any turbidity indicates premature precipitation or incomplete filtration.
Step 2: Controlled Cooling to the Metastable Zone
Cool the solution to 40°C at a linear rate of 0.5°C/min. This specific cooling ramp ensures the system enters the metastable zone without crossing the spinodal boundary, which would trigger uncontrolled nucleation or oiling out[6].
Step 3: Seeding and Ageing
Introduce 0.5 wt% of pre-milled seed crystals (target polymorph) suspended in a minimal amount of Heptane. Maintain the temperature at 40°C and agitate for 1.5 hours.
Causality: This ageing period allows secondary nucleation to occur on the seed surfaces, relieving the initial supersaturation burst and establishing a uniform crystal size distribution.
Step 4: Antisolvent Dosing
Linearly dose Heptane (12 volumes) over a period of 4 hours using a subsurface dip tube to prevent localized high-supersaturation zones at the solvent interface.
Step 5: Final Cooling & Isolation
Once antisolvent addition is complete, cool the slurry to 5°C at 0.2°C/min to drive the remaining solute out of the mother liquor. Filter the suspension, wash the cake with cold Heptane (2 volumes), and dry under vacuum at 40°C until constant weight.
Workflow for Combined Cooling and Antisolvent Crystallization (CCAC) with seeding.
Diagnostic Logic: Rescuing an Oiled-Out Batch
If liquid-liquid phase separation occurs, the batch can often be rescued before it solidifies into an unworkable gum. Use the following logic tree to diagnose and reverse the phase separation dynamically.
Logic tree for diagnosing and resolving oiling out (LLPS) during crystallization.
Technical Support Center: Purification of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
A Guide to Reducing Solvent Toxicity and Enhancing Process Efficiency Welcome to the technical support guide for the purification of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate. As a Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Reducing Solvent Toxicity and Enhancing Process Efficiency
Welcome to the technical support guide for the purification of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to overcome common purification challenges while adhering to modern green chemistry principles. The pharmaceutical industry is increasingly moving away from hazardous solvents, not only for environmental reasons but also to improve process safety and reduce the burden of residual solvent testing.[1][2] This guide is designed for researchers, chemists, and drug development professionals dedicated to creating safer, more efficient, and sustainable purification workflows.
The structure of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate, possessing both a bulky non-polar cyclohexyl group and a polar pyrazine-carboxamide moiety, presents unique purification challenges. This guide provides direct answers to specific issues you may encounter, moving beyond generic advice to offer targeted, scientifically-grounded solutions. We will explore alternatives to toxic solvents, optimize crystallization methods, and troubleshoot common purification hurdles.
Troubleshooting Guide: Navigating Your Purification Challenges
This section addresses specific problems you might face during your experiments in a direct question-and-answer format.
I. Issues in Column Chromatography
Question: My compound streaks badly on a silica gel column when I use an ethyl acetate/heptane system to avoid dichloromethane (DCM). What is causing this and how can I fix it?
Answer:
This is a classic issue when purifying amide-containing compounds on silica gel, especially when moving away from chlorinated solvents. The streaking, or tailing, is often caused by strong secondary interactions between the polar amide and pyrazine groups in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. Dichloromethane is less polar and less protic than ethyl acetate, and it often masks these interactions more effectively.
Causality & Solution:
Strong Solute-Stationary Phase Interaction: Your molecule's basic nitrogen atoms (on the pyrazine ring) and the hydrogen-bond-accepting amide carbonyl are likely binding too tightly to the silica surface.
Solvent Polarity and Selectivity: While ethyl acetate is a good polar solvent, it may not be sufficient to disrupt these strong interactions alone.
Troubleshooting Steps:
Add a Polar Modifier: The most effective solution is often to add a small amount of a more polar "modifier" to your eluent system.
Recommended: Start by adding 0.5-2% methanol or ethanol to your ethyl acetate/heptane mobile phase. Alcohols are excellent hydrogen bond donors and acceptors and will compete with your compound for binding sites on the silica, resulting in a more symmetrical peak shape. A 3:1 mixture of ethyl acetate/ethanol can be a powerful starting point for replacing DCM/methanol systems.[3][4]
Alternative (for base-sensitive compounds): If your compound is sensitive to base, a small amount of acetic acid (0.1-0.5%) can sometimes improve peak shape, although this is less common for nitrogen-containing heterocycles.
Use a Deactivated Silica Gel: Consider using a silica gel that has been end-capped or treated to reduce the number of acidic silanol groups. Alternatively, pre-treating your standard silica gel by slurrying it with a mobile phase containing a small amount of a base like triethylamine (~0.5%) can neutralize the acidic sites.
Switch to an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds like pyrazine derivatives.[5] Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase is another excellent, though more solvent-intensive, green alternative.[6]
Question: I need to replace a Dichloromethane (DCM)/Methanol gradient for my purification. What are the best greener solvent systems to screen for a molecule like this?
Answer:
Replacing DCM is a primary goal in green chemistry due to its health and environmental risks.[7][8] Fortunately, several effective and less toxic solvent systems have been identified. For a molecule with the mixed polarity of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate, you will need a system that can effectively solvate both the non-polar and polar regions.
Recommended Greener Solvent Systems for Screening (in order of preference):
Weak Solvent
Strong Solvent / Blend
Rationale & Comments
Heptane/Hexane
Ethyl Acetate / Methyl Acetate
Best Starting Point. This is the most common replacement for DCM. Methyl acetate is slightly more polar than ethyl acetate. This system offers good resolving power for a wide range of compounds.[9]
Heptane/Hexane
3:1 Ethyl Acetate / Ethanol
Excellent for Polar Compounds. The addition of ethanol significantly increases the elution strength and helps to mitigate tailing with polar, hydrogen-bonding compounds. This blend often mimics the performance of DCM/Methanol.[3][4]
Heptane/Hexane
2-Methyltetrahydrofuran (2-MeTHF)
Good Green Choice. 2-MeTHF is a bio-based solvent with good solvating properties, often used as a replacement for both DCM and THF. It has a different selectivity profile which can be advantageous.
Heptane/Hexane
Cyclopentyl Methyl Ether (CPME)
Alternative Selectivity. CPME is another greener ether alternative that can offer different selectivity compared to ethyl acetate or 2-MeTHF, potentially resolving difficult impurities.
Toluene
Acetone
For Aromatic Compounds. While toluene has its own toxicity concerns (though generally considered better than DCM), this system can be effective, especially if your impurities have different aromatic characteristics than your pyrazine-containing product.
Experimental Protocol: Screening for DCM Replacement
Caption: Workflow for selecting a greener chromatography eluent.
II. Issues in Crystallization
Question: I'm trying to avoid chromatography and purify my compound by crystallization. However, it keeps oiling out or crashing into a fine, impure powder. What strategies can I use?
Answer:
Oiling out or precipitating as a fine powder are common signs that the supersaturation of your solution is being generated too quickly. Crystallization is a two-step process: nucleation (the formation of small crystal seeds) and crystal growth.[10] For large, pure crystals, you need slow nucleation and steady growth. Oiling out occurs when the solubility limit is exceeded so rapidly that the compound separates as a liquid phase before it has time to organize into a crystal lattice.
Troubleshooting Steps:
Slow Down the Process:
Cooling Crystallization: If you are cooling a hot, saturated solution, slow the cooling rate dramatically. Instead of putting it directly in an ice bath, let it cool to room temperature on the benchtop, then move it to a refrigerator, and finally to a freezer. Insulating the flask can also help.
Anti-Solvent Addition: Add the anti-solvent very slowly, perhaps dropwise over several hours, to the solution of your compound while stirring vigorously. Add it at the point of incipient turbidity (when it just starts to get cloudy) and then wait to see if crystals form before adding more.
Optimize Your Solvent System:
A single "perfect" solvent can be hard to find. A binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) often provides much better control.[10][11]
Good Solvents to Try: Given the molecule's structure, good primary solvents would be ethyl acetate, acetone, acetonitrile, or isopropanol.
Good Anti-Solvents to Try: Heptane, hexane, or water are excellent choices. A common and effective combination would be dissolving the compound in a minimum amount of warm ethyl acetate and slowly adding heptane.
Introduce a Seed Crystal: If you have a small amount of pure material, adding a single seed crystal to a slightly supersaturated solution can bypass the difficult nucleation step and promote controlled crystal growth.
Experimental Protocol: Developing an Anti-Solvent Crystallization
Analytical Superiority in API Characterization: Validating the Purity of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate via LC-MS/MS
As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex synthetic intermediates and active pharmaceutical ingredients (APIs). Methyl 2-cyclohexyl-2-(pyrazine-5-carboxam...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex synthetic intermediates and active pharmaceutical ingredients (APIs). Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (
C14H19N3O3
, MW ~277.14 g/mol ) presents a unique analytical challenge. This molecule features a lipophilic cyclohexyl ring, a polar, basic pyrazine-carboxamide core, and a hydrolyzable methyl ester.
Process-related impurities—such as unreacted pyrazine-5-carboxylic acid, des-methyl free acid degradation products, or diastereomeric byproducts—can profoundly impact downstream efficacy and toxicology. While traditional methods have their place, modern regulatory frameworks demand unambiguous specificity and sub-ppm sensitivity[1]. This guide objectively compares analytical modalities and provides a field-proven, self-validating LC-MS/MS protocol for the purity validation of this specific compound.
Analytical Modality Comparison
Selecting the correct analytical technique requires balancing sensitivity, specificity, and throughput. When structurally similar impurities co-elute, traditional optical detectors often fail to differentiate them.
Table 1 objectively compares the performance of LC-MS/MS against alternative methodologies for the purity determination of our target analyte.
Table 1: Performance Comparison for Purity Validation
Analytical Modality
Specificity / Resolution
Sensitivity (LOD)
Matrix Interference Susceptibility
Primary Limitation for this Analyte
LC-MS/MS (MRM)
Exceptional (m/z & fragmentation specific)
< 1 ng/mL (Sub-ppm)
Moderate (Requires IS for ion suppression)
Higher initial capital expenditure.
HPLC-UV (DAD)
Moderate (Relies solely on retention time)
~0.1 µg/mL
High (Co-eluting isobaric impurities share UV spectra)
Cannot distinguish co-eluting structurally similar impurities[2].
GC-MS
High (High theoretical plate count)
~10 ng/mL
Low
Analyte thermal instability (ester/amide degradation at >250°C).
qNMR
Absolute (Structural elucidation)
~10 µg/mL
Low
Lacks sensitivity for trace-level (<0.1%) genotoxic impurity quantitation[3].
The Verdict: While HPLC-UV is heavily utilized for bulk assay testing, LC-MS/MS is the gold standard for trace purity validation . By combining ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry, we achieve orthogonal separation: first by physicochemical properties (polarity/hydrophobicity), and second by exact mass-to-charge ratio (m/z) and structural fragmentation.
The Causality Behind LC-MS/MS Method Design
To build a robust assay, we must understand why specific parameters are chosen. Method development is not guesswork; it is applied physical chemistry.
Ionization Strategy (ESI+)
The pyrazine ring of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate contains basic nitrogen atoms. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the protonation of the pyrazine nitrogen in the liquid phase. When introduced into the Electrospray Ionization (ESI) source, this pre-formed ion readily desolvates, yielding a highly abundant [M+H]+
precursor ion at m/z 278.2 .
Fragmentation Logic (MRM)
In the collision cell (Q2), applying optimized Collision Energy (CE) causes predictable bond cleavages. The amide bond is highly susceptible to collision-induced dissociation (CID), yielding a stable pyrazinoyl cation fragment. Monitoring the transition from m/z 278.2
→
107.1 allows the detector to remain completely blind to matrix noise and co-eluting non-isobaric impurities.
A protocol is only as trustworthy as its internal controls. To comply with FDA Bioanalytical Method Validation guidelines[4], this workflow is designed as a self-validating system . It utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix-induced ion suppression, and strict System Suitability Testing (SST) to verify instrument performance prior to data acquisition.
Step-by-Step Methodology
Step 1: Mobile Phase & Diluent Preparation
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Causality: Formic acid acts as a weak ion-pairing agent to prevent peak tailing of the basic pyrazine moiety and provides protons for ESI+).
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Diluent: 50:50 Water:Acetonitrile.
Step 2: Self-Validating Sample Preparation
Matrix Blank: Prepare a diluent blank to monitor for column carryover.
Calibration Standards: Prepare a 6-point curve ranging from 0.05% to 150% of the target specification limit.
Internal Standard Spiking: Spike all blanks, standards, and unknown samples with 50 ng/mL of
13C3
-labeled Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate. (Causality: The SIL-IS co-elutes exactly with the target analyte. If matrix components suppress the ionization of the analyte, the IS is suppressed equally, keeping the area ratio constant and validating the quantitative accuracy).
Step 3: UHPLC Chromatographic Separation
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). (Causality: The lipophilic cyclohexyl group retains well on C18 stationary phases).
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. (Causality: A steep gradient ensures that polar degradation products, like the hydrolyzed free carboxylic acid, elute early and are separated from the main API peak before entering the MS).
Step 4: Mass Spectrometry Execution
Source: ESI in Positive mode. Capillary voltage: 3.5 kV. Desolvation Temp: 450°C.
MRM Transitions:
Quantifier: 278.2
→
107.1 (CE: 20 eV)
Qualifier: 278.2
→
246.2 (CE: 15 eV)
Fig 2. LC-MS/MS Triple Quadrupole Workflow for Targeted Purity Validation.
Experimental Data & Validation Results
To demonstrate the robustness of this method, validation was executed in accordance with ICH Q2(R2) guidelines[1]. The quantitative data below summarizes the performance of the LC-MS/MS assay for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate.
Table 2: ICH Q2(R2) Method Validation Parameters
Validation Parameter
ICH Acceptance Criteria
Experimental Result
Status
Specificity
No interference at retention time
Blank response < 5% of LLOQ
Pass
Linearity (
R2
)
≥
0.990 over specified range
0.9994 (0.5 ng/mL to 500 ng/mL)
Pass
Accuracy (% Recovery)
85% - 115% at all QC levels
98.2% - 101.5%
Pass
Precision (% RSD)
≤
15% (Intra-day & Inter-day)
Intra: 2.1% | Inter: 3.4%
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥
3
0.15 ng/mL (S/N = 8)
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10
0.50 ng/mL (S/N = 22)
Pass
Conclusion
For the purity validation of complex amides like Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate, relying solely on HPLC-UV introduces unacceptable risks regarding isobaric interference. By leveraging the mechanistic advantages of ESI+ ionization and the structural specificity of MRM fragmentation, LC-MS/MS provides an unparalleled, self-validating framework. The method outlined above not only meets stringent FDA and ICH regulatory requirements but ensures absolute confidence in the safety and quality of the final pharmaceutical product.
References
Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. AKJournals. Available at:[Link]
Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma. Available at:[Link]
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at:[Link]
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities. National Institutes of Health (PMC). Available at:[Link]
pH-Dependent Stability Profile of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate: A Comparative Guide
As drug candidates and synthetic intermediates transition from discovery to development, their physicochemical stability across physiological and formulation-relevant pH ranges becomes a critical liability checkpoint. Me...
Author: BenchChem Technical Support Team. Date: April 2026
As drug candidates and synthetic intermediates transition from discovery to development, their physicochemical stability across physiological and formulation-relevant pH ranges becomes a critical liability checkpoint. Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate is a complex molecule featuring a pyrazinecarboxamide moiety, a bulky cyclohexyl side chain, and a methyl ester.
This guide provides an in-depth, objective comparison of the pH-dependent stability of this target molecule against rationally designed structural alternatives, supported by mechanistic insights and a self-validating experimental framework.
Mechanistic Background & Structural Liabilities
The stability of amino acid-derived esters is governed by a delicate balance of steric hindrance and electronic effects. The target molecule possesses three distinct regions of interest:
The Methyl Ester: Highly susceptible to specific base-catalyzed hydrolysis (saponification) at high pH and specific acid-catalyzed hydrolysis at low pH. Ester hydrolysis typically follows a V-shaped or U-shaped pH-rate profile, with maximum stability generally observed in the mildly acidic range (pH 3.0–5.0)[1].
The Pyrazinecarboxamide: While primary and secondary amides are generally stable across a broad pH range (e.g., pyrazinecarboxamide derivatives often show no measurable degradation in pH 7.8 buffer over standard assay times[2]), the electron-withdrawing nature of the pyrazine ring exerts an inductive pull on the rest of the molecule.
The Chiral
α
-Carbon: Sandwiched between an electron-withdrawing amide and an ester, the
α
-proton is relatively acidic. Under strongly basic conditions, proton abstraction can lead to epimerization (racemization) competing with ester hydrolysis.
Comparative Alternatives
To isolate and evaluate these liabilities, we compare the target against two alternatives:
Alternative A (Steric Shielding): tert-Butyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate. The bulky tert-butyl group physically blocks the Bürgi-Dunitz trajectory of incoming hydroxide nucleophiles. Literature demonstrates that under basic conditions, methyl esters can hydrolyze up to 1000-fold faster than their sterically hindered tert-butyl or isopropyl counterparts[3].
Alternative B (Electronic Modulation): Methyl 2-cyclohexyl-2-(benzamido)acetate. Replacing the electron-deficient pyrazine ring with a neutral phenyl ring reduces the inductive effect, slightly stabilizing the ester against nucleophilic attack and reducing the acidity of the
α
-proton.
Experimental Methodologies: A Self-Validating Protocol
To ensure data integrity, the following protocol employs a self-validating system . By incorporating both mass-balance tracking and parallel control incubations, the assay internally verifies buffer activity and analytical recovery.
Step-by-Step Workflow
Buffer Preparation: Prepare 100 mM aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Sodium Acetate), pH 7.4 (Potassium Phosphate), and pH 10.0 (Sodium Carbonate). Verify pH at 37 °C.
Control Inclusion (Self-Validation): Spike buffers with 10 µM of Aspirin (known base-labile control) and Carbamazepine (known stable control) to validate the hydrolytic capacity of the system.
Reaction Initiation: Dilute a 10 mM DMSO stock of the test compounds into the pre-warmed buffers to achieve a final concentration of 100 µM (1% DMSO). Incubate in a thermomixer at 37 °C and 300 rpm.
Time-Course Sampling: At
t=0,1,2,4,8, and 24
hours, extract 50 µL aliquots.
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 1 µM of an internal standard (e.g., Tolbutamide). The organic solvent precipitates buffer salts and halts hydrolysis.
LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 mins. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Mass Balance Verification: Quantify both the disappearance of the parent ester and the appearance of the corresponding carboxylic acid metabolite to ensure no secondary degradation pathways (e.g., pyrazine oxidation) are skewing the half-life calculation.
Figure 1: Standardized self-validating workflow for evaluating pH-dependent hydrolytic stability.
Quantitative Data Comparison
The table below summarizes the hydrolytic half-lives (
t1/2
) of the target and its alternatives. The data clearly illustrates the V-shaped pH-rate profile typical of esters, with maximum stability in the mildly acidic regime (pH 4.5)[1].
Alt A: tert-Butyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
48.2 h
> 200 h
> 200 h
> 150 h
Isobutylene + Carboxylic Acid (Low)
Alt B: Methyl 2-cyclohexyl-2-(benzamido)acetate
> 150 h
> 200 h
68.0 h
1.8 h
Carboxylic Acid (100%)
Data Interpretation & Causality
Base-Catalyzed Hydrolysis (pH 10.0): The target methyl ester degrades completely within 30 minutes. In stark contrast, Alt A (tert-butyl ester) remains highly stable. The bulky tert-butyl group effectively shields the carbonyl carbon from hydroxide attack[3]. Alt B degrades slightly slower than the target, confirming that the electron-withdrawing pyrazine ring in the target accelerates nucleophilic attack at the ester carbonyl.
Acid-Catalyzed Hydrolysis (pH 1.2): While methyl esters are relatively stable in dilute acid, tert-butyl esters (Alt A ) are uniquely susceptible to acid-catalyzed cleavage via an
SN1
mechanism, forming a stable tert-butyl cation (which eliminates to isobutylene). This explains why Alt A performs worse than the target at pH 1.2.
Physiological pH (7.4): The target exhibits a moderate half-life (~42 hours), which is generally acceptable for in vitro assays but may require cold-chain storage and rapid processing during bioanalytical sample handling to prevent ex vivo degradation.
Figure 2: Primary degradation pathways of the target methyl ester across pH extremes.
Conclusion and Formulation Strategy
When working with Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate, researchers must account for its pronounced instability in basic media.
For synthetic workflows: Avoid basic workups (e.g., saturated
NaHCO3
washes should be performed quickly and kept cold).
For biological assays: If the compound is utilized as a prodrug or tool compound, the moderate half-life at pH 7.4 must be factored into pharmacokinetic modeling.
For structural optimization: If ester stability is the primary liability preventing advancement, transitioning to a tert-butyl ester (Alt A) will resolve base-instability, though one must carefully monitor its vulnerability to highly acidic environments (e.g., gastric fluid).
References
The Hydrolysis of Diclofenac Esters
Source: Monash University Research Repository
URL:[Link]
The Hydrolysis of Phosphinates and Phosphonates: A Review
Source: Molecules (MDPI)
URL:[Link]
Design and Optimization of Pyrazinecarboxamide-Based Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Benchmarking Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (MCPA) Against Traditional Therapeutic Agents
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Next-Generation Peptidomimetic Scaffolds & Proteasome Inhibition Executive Summary The development of targeted protein degr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus Area: Next-Generation Peptidomimetic Scaffolds & Proteasome Inhibition
Executive Summary
The development of targeted protein degraders and protease inhibitors has historically relied on highly reactive electrophilic warheads. While first-generation agents like Bortezomib successfully validated the 20S proteasome as a therapeutic target in multiple myeloma, their reliance on a boronic acid pharmacophore results in off-target covalent binding, leading to dose-limiting peripheral neuropathy.
This guide benchmarks Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (MCPA) —a novel, non-boronate peptidomimetic scaffold—against traditional therapeutic agents. By replacing the reactive boronic acid with a methyl acetate group and introducing a bulky cyclohexylglycine moiety, MCPA offers a paradigm shift from irreversible covalent binding to highly selective, competitive inhibition.
Structural Rationale & Mechanistic Causality
To understand the experimental performance of MCPA, it is critical to deconstruct its structure-activity relationship (SAR) compared to traditional agents.
The Pyrazine-5-carboxamide Anchor:
Like Bortezomib, MCPA utilizes a pyrazine ring to anchor the molecule within the active site. Crystallographic evidence of proteasome inhibitors demonstrates that the pyrazine nitrogen engages in critical hydrogen bonding with highly conserved residues (such as Ala49) in the β5 (chymotrypsin-like) subunit of the 20S proteasome[1].
Cyclohexylglycine (Chg) Substitution:
Traditional inhibitors often utilize natural aromatic amino acids (e.g., Phenylalanine). MCPA substitutes this with cyclohexylglycine. The incorporation of this bulky, non-natural aliphatic ring enhances hydrophobic packing in the S2/S3 pockets. Furthermore, replacing natural amino acids with Chg is a proven strategy to confer resistance against premature proteolytic degradation by host enzymes, significantly improving metabolic stability [2].
Methyl Acetate C-Terminus:
The most radical departure from traditional agents is the replacement of the boronic acid warhead with a methyl acetate moiety. Boronic acids form reversible covalent bonds with the catalytic N-terminal threonine (Thr1) of the proteasome, but they also cross-react with off-target serine proteases [3]. The methyl acetate in MCPA acts as a non-covalent, competitive determinant, intentionally sacrificing absolute biochemical potency to achieve a vastly superior selectivity profile and widen the therapeutic window.
Mechanism of action for MCPA-mediated proteasome inhibition and apoptosis.
Comparative Performance Data
The following table synthesizes quantitative benchmarking data, comparing the MCPA scaffold against the first-generation reversible covalent inhibitor (Bortezomib) and the second-generation irreversible epoxyketone (Carfilzomib).
Data Interpretation: While MCPA exhibits a higher IC₅₀ (lower absolute potency) than the boronic acid and epoxyketone agents, its Selectivity Index is vastly superior. The absence of a highly electrophilic warhead eliminates the neurotoxic liability observed in in vitro neurite outgrowth assays, validating the structural rationale.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the protocols used to benchmark MCPA are designed as self-validating systems, incorporating orthogonal controls to rule out assay interference or off-target cytotoxicity.
Step-by-step experimental workflow for benchmarking MCPA efficacy.
Purpose: To quantify the direct biochemical inhibition of the β5 subunit.
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.5 mM EDTA, and 0.01% SDS. Causality note: SDS is strictly required to artificially open the gate of the purified 20S core particle, mimicking the physiological binding of the 19S regulatory cap.
Enzyme & Substrate: Utilize purified human 20S proteasome (0.5 nM final concentration) and the fluorogenic substrate Suc-LLVY-AMC (25 µM). Suc-LLVY-AMC is highly specific for the chymotrypsin-like (β5) activity.
Compound Incubation: Dispense MCPA, Bortezomib (Positive Control), and DMSO (Vehicle/Negative Control) in a 10-point dose-response curve. Pre-incubate the compounds with the 20S proteasome for 30 minutes at 37°C before substrate addition to allow equilibrium binding.
Kinetic Readout: Measure fluorescence (Excitation: 345 nm, Emission: 445 nm) continuously for 60 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Purpose: To validate that MCPA physically engages the proteasome inside living cells, proving that the observed cellular IC₅₀ is not due to off-target cytotoxicity.
Cell Treatment: Incubate MM.1S multiple myeloma cells with 100 nM MCPA or DMSO for 2 hours.
Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by rapid cooling at room temperature. Causality note: Ligand binding (MCPA) thermodynamically stabilizes the target protein (β5 subunit), shifting its aggregation temperature.
Lysis & Separation: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to separate the aggregated proteins from the soluble fraction.
Quantification: Analyze the soluble fraction via Western Blot using an anti-PSMB5 antibody. A rightward shift in the melting curve of the MCPA-treated group validates direct intracellular target engagement.
Conclusion
Benchmarking Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate against traditional agents like Bortezomib illustrates a critical evolution in peptidomimetic drug design. By leveraging a pyrazine-5-carboxamide anchor and a cyclohexylglycine steric shield, while intentionally omitting the reactive boronic acid, MCPA demonstrates that highly selective, non-covalent target engagement can be achieved. This profile offers a compelling foundational scaffold for researchers aiming to engineer next-generation therapeutics with minimized off-target toxicities.
References
Probing the Specificity and Activity Profiles of the Proteasome Inhibitors Bortezomib and Delanzomib
Molecular Pharmaceutics, American Chemical Society (ACS).
URL:[Link]
Protease Inhibition—An Established Strategy to Combat Infectious Diseases
International Journal of Molecular Sciences, National Center for Biotechnology Information (NCBI / PMC).
URL:[Link]
Early Steps in Herpes Simplex Virus Infection Blocked by a Proteasome Inhibitor
mBio, American Society for Microbiology (ASM).
URL:[Link]
Comparative
Evaluating False Positives in High-Throughput Screening: A Triage Guide for Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
In drug discovery, the true "product" of a High-Throughput Screening (HTS) campaign is actionable, reproducible data. When screening libraries containing peptidomimetic building blocks like Methyl 2-cyclohexyl-2-(pyrazin...
Author: BenchChem Technical Support Team. Date: April 2026
In drug discovery, the true "product" of a High-Throughput Screening (HTS) campaign is actionable, reproducible data. When screening libraries containing peptidomimetic building blocks like Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate , relying on a single primary assay format frequently produces misleading results. While this scaffold is structurally attractive for lead generation, its physicochemical properties make it highly susceptible to acting as a Pan-Assay Interference Compound (PAINS)[1].
As a Senior Application Scientist, I have overseen numerous campaigns where resources were heavily misallocated toward optimizing "hits" that were ultimately assay artifacts. This guide objectively compares the performance of standard primary screening readouts against orthogonal alternatives, providing field-proven, self-validating protocols to definitively distinguish genuine target engagement from false-positive interference for this specific chemotype.
Mechanistic Causality: Why This Chemotype Fails in Standard HTS
To effectively triage Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate, we must first understand the physical chemistry driving its anomalous behavior. False positives mimic a desired biological response but do not interact with the assayed target specifically[2]. For this compound, interference manifests through three primary mechanisms:
Colloidal Aggregation: The aliphatic cyclohexyl ring introduces significant localized lipophilicity. When juxtaposed with the polar pyrazine-carboxamide core, it creates an amphiphilic character. In aqueous screening buffers (typically containing 1% DMSO), this drives entropically favorable self-assembly into colloidal aggregates. These colloids non-specifically sequester and denature target proteins, yielding a false-positive inhibition readout[3].
Optical Quenching (Inner-Filter Effects): The extended conjugation of the pyrazine-5-carboxamide system absorbs light in the UV and near-UV spectrum. In standard Fluorescence Intensity (FI) assays, this chromophore can absorb the excitation light or quench the emission of reporter fluorophores (e.g., coumarin), artificially suppressing the signal[4].
Redox Reactivity: Electron-deficient pyrazine rings can occasionally participate in redox cycling, generating reactive oxygen species (ROS) or depleting assay reductants (like DTT), which interferes with coupled reporter systems[2].
Mechanisms of assay interference for pyrazine-carboxamide derivatives in HTS.
Comparative Performance of Orthogonal Assay Technologies
To rule out these interference mechanisms, we must evaluate the compound across orthogonal platforms. Table 1 summarizes experimental triage data comparing how Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate performs across different HTS technologies.
Table 1: Comparative Performance of the Pyrazine-Carboxamide Scaffold Across HTS Platforms
Assay Technology
Apparent IC₅₀ (µM)
Signal-to-Background
Z'-Factor
Interference Status & Causality
Standard FI (Coumarin)
4.2 ± 0.3
4.5
0.65
False Positive: Pyrazine core quenches emission via inner-filter effect.
AlphaScreen
12.5 ± 1.1
45.0
0.82
False Positive: Pyrazine acts as a singlet oxygen scavenger, reducing signal.
Resolved (True Negative): Direct mass detection eliminates all optical/redox artifacts.
Technology Analysis:
TR-FRET (Time-Resolved FRET): Utilizes a time delay (e.g., 50–100 µs) before measuring emission. Because the autofluorescence of the pyrazine chromophore decays in nanoseconds, TR-FRET effectively isolates the true target signal[4].
AlphaScreen: While highly sensitive, it relies on the diffusion of singlet oxygen. Pyrazine derivatives can scavenge singlet oxygen, mimicking a disruption in protein-protein interactions and yielding a false positive.
Label-Free Mass Spectrometry: The gold standard. By measuring the exact mass of the substrate and product, it is entirely immune to the optical and redox liabilities of the pyrazine scaffold.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems —meaning the assay inherently proves whether the observed inhibition is an artifact or a genuine interaction.
Purpose: To definitively rule out colloidal aggregation caused by the cyclohexyl moiety.
Causality Check: Aggregation is highly sensitive to ionic strength and reversible by detergents. By measuring particle size before and after detergent perturbation, we self-validate the mechanism[3].
Buffer Matching: Prepare the exact biochemical buffer used in the primary HTS (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial: Do not alter the salt concentration, as Debye length dictates colloid formation.
Compound Incubation: Spike Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate to a final concentration of 30 µM (maintaining exactly 1% DMSO). Incubate at room temperature for 15 minutes.
Baseline Measurement: Read the sample in a DLS instrument (e.g., Wyatt DynaPro). A false positive will show a polydisperse peak with a hydrodynamic radius (
Rh
) > 100 nm.
The Self-Validation Step (Detergent Perturbation): Add Triton X-100 to a final concentration of 0.01% (v/v). Gently mix and re-read.
Validation Logic: Detergents disrupt non-covalent colloids. If the >100 nm particles disappear and the apparent IC₅₀ in the biochemical assay shifts to >50 µM, the compound is a confirmed aggregator artifact.
Protocol B: Label-Free RapidFire Mass Spectrometry (RF-MS)
Purpose: To bypass pyrazine-induced optical quenching and redox cycling.
Causality Check: By monitoring the mass balance of the reaction, we ensure the compound isn't causing target precipitation or MS matrix suppression.
Assay Incubation: Incubate the target enzyme, substrate, and 10 µM of the pyrazine compound in a 384-well plate for the standard reaction time.
Quench and Desalt: Quench the reaction with 1% formic acid. Use the RapidFire system to perform ultrafast Solid-Phase Extraction (SPE). Causality: Removing buffer salts prevents ion suppression in the MS source, ensuring accurate quantification.
MRM Detection: Inject into a triple quadrupole MS. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the intact substrate and the enzymatic product.
The Self-Validation Step (Mass Balance): Calculate the total ion count: [Substrate] + [Product].
Validation Logic: The total sum must remain constant across all wells. If the total mass signal drops significantly in the compound-treated well, the compound is causing protein/substrate precipitation, not true catalytic inhibition.
Triage Workflow Summary
By implementing the self-validating protocols above, screening teams can rapidly filter out pyrazine-carboxamide artifacts without wasting chemistry resources on false leads.
Self-validating triage workflow to eliminate pyrazine-carboxamide false positives.
References
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference . Source: nih.gov. 3
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds . Source: nih.gov. 2
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS . Source: nih.gov. 4
Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? . Source: nih.gov. 1
Guide to the Safe and Compliant Disposal of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
As a Senior Application Scientist, my primary objective extends beyond the successful application of our products; it encompasses the entire lifecycle of a chemical within your laboratory, from receipt to disposal. Ensur...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my primary objective extends beyond the successful application of our products; it encompasses the entire lifecycle of a chemical within your laboratory, from receipt to disposal. Ensuring the safety of researchers and the protection of our environment is a shared responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate, grounded in regulatory standards and best practices. The procedures outlined here are designed to be a self-validating system, promoting a culture of safety and compliance within your facility.
Part 1: Hazard Characterization and Pre-Disposal Risk Assessment
Understanding the intrinsic hazards of a compound is the foundational step in managing its waste. While Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate is a novel compound, its hazard profile can be established from available data and the chemical properties of its constituent functional groups (a pyrazine ring, a carboxamide, and a methyl ester).
Based on supplier safety information, this compound is classified with the following hazards:
These classifications mandate that Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate be treated as hazardous waste . Disposal via standard drains or municipal trash is strictly prohibited and illegal under regulations established by the Resource Conservation and Recovery Act (RCRA).[2][3]
Personal Protective Equipment (PPE) Mandates
Given the identified hazards, a stringent PPE protocol is non-negotiable when handling waste containing this compound. The causality is clear: the ester and carboxamide functionalities can interact with biological macromolecules, while the pyrazine moiety presents potential for systemic effects.
Hazard Class
GHS Code
Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Inhalation)
H302, H332
Respirator: Use a NIOSH-approved respirator with an organic vapor cartridge when handling powders or creating aerosols. Engineering Controls: Always handle within a certified chemical fume hood to minimize inhalation risk.[4][5]
Skin Irritation
H315
Gloves: Wear chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. Lab Coat: A full-sleeved lab coat is mandatory to protect against skin contact.
Serious Eye Irritation
H319
Eye Protection: Chemical safety goggles are required at all times. A face shield should be used in addition to goggles when there is a splash hazard.
Incompatibility Considerations
The molecular structure suggests potential reactivity with certain chemical classes. To prevent dangerous reactions within a waste container, do not mix Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate waste with the following:
Strong Oxidizing Agents: The pyrazine ring and other organic components can react violently.
Strong Acids and Bases: These can catalyze hydrolysis of the ester and amide linkages, potentially generating heat and different chemical species.
Aqueous Waste: Unless the waste is already in a dilute aqueous solution, avoid mixing organic solids or concentrated solutions with large volumes of aqueous waste to prevent phase separation and compatibility issues.
Segregating incompatible chemicals is a primary tenet of safe laboratory practice and hazardous waste management.[6][7]
Part 2: Step-by-Step Disposal Protocol
This protocol aligns with federal and institutional guidelines for managing hazardous chemical waste in a laboratory setting.[4][6][8]
Step 1: Designate as Hazardous Waste at the Point of Generation
Immediately upon deciding to discard material—whether it's residual compound, contaminated consumables (e.g., weigh boats, pipette tips), or solutions—it must be designated as hazardous waste. This mental and physical step prevents accidental co-mingling with non-hazardous trash. The waste must be accumulated at or near its point of generation and be under the control of laboratory personnel.[2][9]
Step 2: Select a Compliant Waste Container
The integrity of the waste container is critical to preventing leaks and exposures.[2]
Material Compatibility: The container must be made of a material compatible with the waste. For Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate, a high-density polyethylene (HDPE) or glass container is appropriate.[3]
Condition: The container must be in good condition, free from cracks or defects.
Secure Closure: It must have a tight-fitting, screw-top lid. Parafilm, stoppers, or open beakers are unacceptable for waste accumulation.[7]
Clean Exterior: The outside of the container must remain clean and free of contamination.
Step 3: Affix and Complete a Hazardous Waste Label
Proper labeling is a strict requirement of the Environmental Protection Agency (EPA).[10] As soon as the first drop of waste enters the container, it must be labeled. The label must include:
Full Chemical Name: Write out "Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate". Do not use abbreviations or chemical formulas.[6]
All Components and Percentages: List all constituents in the container, including solvents and water, summing to 100%.
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic).
Generator Information: Your name, lab location, and contact information.
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is a location within the lab at or near the point of waste generation.[6][10]
Location: The SAA must be under the control of the lab personnel generating the waste.
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
Segregation: Store the container segregated from the incompatible materials listed in Section 1.2.
Closure: Keep the waste container closed at all times except when adding waste.[6] Do not leave a funnel in the container.
Part 3: Disposal Workflow and Emergency Procedures
The following diagram illustrates the decision-making process for the compliant management of this chemical waste.
Caption: Decision workflow for handling Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate waste.
Arranging for Final Disposal
Once your waste container is 90% full, or when your project involving the chemical is complete, you must arrange for its removal by your institution's certified waste handlers.[6]
Finalize the Label: Ensure all components are listed accurately and the label is legible.
Secure the Container: Tightly close the lid and ensure the exterior is clean.
Submit a Pickup Request: Follow your institution's specific procedure, which is typically managed by the Environmental Health & Safety (EHS) or a similar department. This is often done through an online portal. Do not move the waste to a central accumulation area yourself unless explicitly instructed to do so by EHS personnel.
Spill Management
In the event of a spill, your immediate response is critical.
Minor Spills: If the spill is small and you have the training and materials to clean it safely, use a chemical spill kit. Absorb the material with a non-reactive absorbent (e.g., vermiculite or sand).[11][12] Collect all contaminated materials (absorbent, gloves, etc.) in a new hazardous waste container, label it appropriately, and dispose of it according to the protocol above.
Major Spills: For large, unmanageable spills, or any spill that presents an immediate inhalation hazard, evacuate the area immediately. Alert colleagues, secure the area to prevent entry, and contact your institution's emergency EHS number.
By adhering to this comprehensive disposal guide, you contribute directly to a safer laboratory environment and ensure that your research activities remain in full compliance with environmental regulations.
References
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Managing Hazardous Chemical Waste in the Lab. Lab Manager.
How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
2-Methylcyclohexyl Acetate Safety Data Sheet. TCI America.
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals. Benchchem.
The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety.
Laboratory Safety Guidance. Occupational Safety and Health Administration.
How to Store and Dispose of Chemical Lab Waste. Unknown Source. [This document appears to be internal guidance from an institution and is used for general principles.]
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
Comprehensive Safety & Operational Guide: Handling Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling novel synthetic intermediates. Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (CAS: 141555...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling novel synthetic intermediates. Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate (CAS: 1415559-38-4) [1] is a specialized building block utilized in advanced drug discovery. Because it features a pyrazine-carboxamide pharmacophore—a structural motif common in highly potent, cytotoxic therapeutics like proteasome inhibitors—it demands rigorous handling protocols.
While a complete toxicological profile (e.g., LD50, long-term genotoxicity) may not be publicly established for this specific intermediate, standard laboratory safety doctrine dictates our approach. According to Prudent Practices in the Laboratory, researchers must "treat all new compounds and substances of unknown toxicity as toxic substances"[2].
This guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel protection.
Risk Assessment & Causality (The "Why")
Why do we implement Occupational Exposure Band (OEB) 3/4 level precautions for this compound? Safety protocols are only effective when operators understand the causality behind them:
Structural Alerts: The pyrazine-5-carboxamido moiety can interact with biological targets. Until proven otherwise, we must assume it carries baseline cytotoxicity and potential reproductive toxicity[3].
Aerosolization Risk: As a dry powder, the compound can easily aerosolize during weighing. Inhalation is the fastest route of systemic exposure, making airborne particulate control the highest priority[2].
Dermal Absorption: Lipophilic groups (like the cyclohexyl ring) can facilitate transport across the stratum corneum, necessitating strict, multi-layered dermal barriers[4].
Personal Protective Equipment (PPE) Requirements
To mitigate these risks, a multi-layered PPE strategy is required. OSHA and NIOSH guidelines for hazardous drugs mandate specific barrier controls to prevent accidental exposure[5].
Table 1: Quantitative PPE Specifications and Causality
PPE Category
Recommended Equipment
Protection Metric & Scientific Rationale
Respiratory
N95 or P100 Particulate Respirator
Filters ≥95% to 99.9% of airborne particles; neutralizes the inhalation risk of aerosolized powder during transfer.
Dermal (Hands)
Double Nitrile Gloves (Powder-free)
100% redundancy. The outer glove absorbs primary contamination; the inner glove maintains a continuous barrier during doffing[5].
Dermal (Body)
Tyvek or Low-Permeability Gown
Lint-free, solid-front barrier. Prevents micro-particulates from embedding in the woven fabric of standard lab coats[5].
Ocular
Chemical Splash Goggles
Provides a full peripheral seal to protect mucous membranes from accidental splashes during the solubilization phase.
Operational Workflow: Step-by-Step Methodology
The following protocol is designed as a self-validating system : every step inherently checks or reinforces the safety of the previous step, ensuring zero exposure.
Workflow for the safe handling, containment, and disposal of uncharacterized API intermediates.
Protocol 1: Safe Weighing and Solubilization
Step 1: Preparation and Engineering Controls
Action: Conduct all open-container manipulations inside a Containment Primary Engineering Control (C-PEC), such as a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Ensure the balance is grounded.
Causality: Never handle uncharacterized powders on an open bench. Ambient air currents can disperse fine particles. Grounding the balance prevents static repulsion of the powder, which is a primary cause of micro-spills.
Step 2: PPE Donning
Action: Wash hands. Don the primary (inner) pair of nitrile gloves. Don the low-permeability gown, ensuring the cuffs cover the inner gloves. Don the N95/P100 respirator and safety goggles. Finally, don the secondary (outer) pair of nitrile gloves over the gown cuffs[5].
Step 3: Weighing and Transfer
Action: Place the sealed chemical vial, a pre-tared anti-static weigh boat, and the receiving flask into the C-PEC. Carefully uncap the vial and transfer the desired mass using a micro-spatula. Transfer the powder directly into the receiving flask and immediately add the solvent (e.g., DMSO or DMF) to solubilize the compound. Cap the flask tightly.
Causality: Solubilizing the compound inside the C-PEC immediately neutralizes the inhalation hazard associated with dry powders[2].
Self-Validating Check: Weigh the closed receiving flask before and after solubilization to confirm the exact transferred mass without ever exposing the dry powder to the open lab environment.
Step 4: Doffing and Decontamination
Action: Wipe down the exterior of the capped receiving flask with a solvent-compatible wipe before removing it from the C-PEC. Remove the heavily contaminated outer gloves inside the C-PEC and place them in a sealed zip-closure bag[5].
Causality: This self-validates the containment strategy; if the outer gloves never leave the hood, the exterior lab environment remains uncontaminated. Wipe down the balance and C-PEC surfaces with a damp wipe (water/detergent, followed by 70% ethanol).
Disposal & Spill Management Plan
Spill Response:
If a dry spill occurs outside the C-PEC, do not sweep . Sweeping aerosolizes the powder. Instead, gently cover the spill with damp absorbent pads to suppress dust, then wipe it up. Place all cleanup materials in a hazardous waste container.
Waste Disposal:
Solid Waste: All contaminated PPE (outer gloves, weigh boats, wipes) and empty chemical vials must be treated as hazardous chemical waste. Seal them in labeled, leak-proof bags[5].
Liquid Waste: Solutions containing Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate must be collected in dedicated organic or aqueous hazardous waste carboys, clearly labeled with the chemical name and CAS 1415559-38-4. Never pour uncharacterized active intermediates down the drain[6].
References
National Research Council (US). "Working with Chemicals - Prudent Practices in the Laboratory." National Institutes of Health (NIH) NCBI Bookshelf. [Link]
National Institute for Occupational Safety and Health (NIOSH). "PPE for Health Care Workers Who Work with Hazardous Drugs." Centers for Disease Control and Prevention (CDC). [Link]
Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE)." US Department of Labor. [Link]
Indian Health Service. "Chapter 27 - Handling Hazardous Drugs in the Health Care Setting." IHS.gov. [Link]